Coccinine
Description
Structure
2D Structure
Properties
CAS No. |
485-57-4 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChI Key |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
Isomeric SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Canonical SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Pathway of Coccinelline: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline, a tricyclic alkaloid, is a key defensive compound found in the seven-spot ladybird, Coccinella septempunctata. Its potent biological activity and unique chemical architecture have garnered significant interest from researchers in fields ranging from chemical ecology to drug development. This technical guide provides an in-depth exploration of the current understanding of the coccinelline alkaloid biosynthesis pathway. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available experimental evidence to present a putative pathway, detailing the key precursors, proposed intermediates, and enzymatic transformations.
Core Biosynthetic Framework: A Fatty Acid Synthase-Derived Pathway
Contrary to initial hypotheses suggesting a polyketide origin, compelling evidence from isotopic labeling studies points towards a fatty acid synthase (FAS) pathway as the core of coccinelline biosynthesis.[1] Experiments using 14C-labeled acetate have demonstrated its incorporation into the coccinelline backbone, a hallmark of fatty acid synthesis.[1] Furthermore, studies have shown that stearic acid, an 18-carbon saturated fatty acid, is a more efficient precursor than palmitic or myristic acid, strongly suggesting it as a key starting material.[2] The biosynthesis is localized within the fat body of the ladybird, the primary site of lipid metabolism.[1]
Proposed Biosynthesis Pathway of Coccinelline
The following diagram illustrates the proposed biosynthetic pathway from primary metabolites to coccinelline.
Figure 1: Proposed biosynthetic pathway of coccinelline.
Step 1: Fatty Acid Synthesis
The pathway initiates with the de novo synthesis of stearic acid (C18:0) in the fat body. This process is catalyzed by a Type I Fatty Acid Synthase (FAS), utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit in an iterative cycle of condensation, reduction, dehydration, and further reduction.
Step 2: Tailoring of the Fatty Acid Backbone
Following its synthesis, the stearic acid backbone is believed to undergo a series of modifications by tailoring enzymes to introduce the necessary functionalities for cyclization. This likely involves:
-
Desaturation: Introduction of one or more double bonds into the saturated fatty acid chain by desaturase enzymes. The exact positions of these double bonds are yet to be determined.
-
Hydroxylation: Addition of hydroxyl groups at specific positions by hydroxylase enzymes, likely cytochrome P450 monooxygenases.
Step 3: Incorporation of Nitrogen
A crucial step in the biosynthesis of coccinelline is the incorporation of a nitrogen atom. Isotopic labeling studies have identified glutamine as the preferred nitrogen donor.[1] A transaminase enzyme is proposed to catalyze the transfer of an amino group to a keto-intermediate derived from the modified fatty acid, replacing a carbonyl group with an amine.
Step 4: Cyclization Cascade
The linear amino-fatty acid intermediate is then proposed to undergo a series of intramolecular cyclization reactions to form the characteristic tricyclic core of coccinelline. The precise mechanism and the order of ring closures are not yet elucidated but likely involve spontaneous or enzyme-catalyzed Schiff base formation and subsequent intramolecular additions.
Step 5: Formation of Precoccinelline
The cyclization cascade is thought to yield precoccinelline, the immediate tertiary amine precursor to coccinelline.
Step 6: N-Oxidation
The final step in the biosynthesis is the oxidation of the tertiary nitrogen atom of precoccinelline to form the N-oxide, coccinelline. This reaction is likely catalyzed by an N-oxygenase.
Quantitative Data
While specific enzyme kinetic data for the coccinelline biosynthetic pathway are not available, studies have provided quantitative data on alkaloid levels in ladybirds, which are influenced by various factors.
| Parameter | Species | Condition | Alkaloid Concentration (µg/mg wet mass) | Reference |
| Adaline | Adalia bipunctata | Fed high-quality aphid diet (Acyrthosiphon pisum) | Higher reaccumulation rate after reflex bleeding | Oudendijk & Sloggett, 2022 |
| Adaline | Adalia bipunctata | Fed low-quality aphid diet (Aphis fabae) | Lower reaccumulation rate after reflex bleeding | Oudendijk & Sloggett, 2022 |
| Precoccinelline | Coccinella septempunctata | Restricted aphid diet | Lower levels synthesized | Blount et al., 2012 |
| Coccinelline | Coccinella septempunctata | Restricted aphid diet | Levels not significantly affected | Blount et al., 2012 |
Table 1: Quantitative data on ladybird alkaloid levels under different dietary conditions.
Experimental Protocols
Protocol 1: In Vitro Biosynthesis using Radioactive Tracers
This protocol is adapted from the methodology used to demonstrate the fatty acid origin of coccinelline.[1]
Objective: To study the incorporation of radiolabeled precursors into coccinelline in vitro.
Materials:
-
Adult Coccinella septempunctata
-
Grace's insect medium
-
[1-14C]acetate or [2-14C]acetate
-
Glutamine
-
Streptomycin and penicillin
-
Tris-HCl buffer
-
Dichloromethane
-
Silica gel for chromatography
Workflow:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Coccinelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline is a fascinating and biologically active alkaloid found in the hemolymph of ladybird beetles, most notably the seven-spot ladybird (Coccinella septempunctata). It serves as a potent defensive chemical, protecting the beetles from predators. This N-oxide alkaloid belongs to the family of perhydroazaphenalenes and has garnered significant interest in the scientific community due to its unique structure and pharmacological activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the physical and chemical properties of coccinelline, detailed experimental protocols, and visualizations of its biological interactions and synthetic pathways.
Physical and Chemical Properties
Coccinelline is a tricyclic alkaloid with a complex stereochemistry. Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO | [1] |
| Molecular Weight | 209.32782 g/mol | [1] |
| CAS Number | 34290-97-6 | [1][2] |
| Physical State | Not explicitly stated in the provided search results, but likely a solid at room temperature, as is common for alkaloids of similar molecular weight. | |
| Melting Point | Not explicitly stated in the provided search results. | |
| Boiling Point | Not explicitly stated in the provided search results. | |
| Solubility | As an alkaloid N-oxide, coccinelline is expected to have higher polarity and water solubility compared to its free base precursor, precoccinelline. It is likely soluble in polar organic solvents such as methanol, ethanol, and chloroform. However, specific quantitative solubility data is not available in the provided search results. |
Spectral Data
The structural elucidation of coccinelline has been achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of coccinelline have been completely assigned. The chemical shifts are influenced by the stereochemistry of the ring junctions and the presence of the N-oxide functional group.
¹H NMR (Proton NMR): The proton NMR spectrum of coccinelline displays a complex pattern of signals corresponding to the 23 protons in the molecule. Key signals include those for the methyl group and the protons on the three fused piperidine rings.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows 13 distinct signals, corresponding to each carbon atom in the coccinelline molecule. The chemical shifts provide valuable information about the carbon skeleton and the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
While specific peak values for coccinelline were not found in the search results, the IR spectrum of an N-oxide of a saturated heterocyclic amine like coccinelline would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic rings and the methyl group, typically in the range of 2850-3000 cm⁻¹. A prominent feature would be the N-O stretching vibration, which for tertiary amine oxides usually appears in the region of 950-970 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of coccinelline. The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 209). The fragmentation pattern would provide structural information by showing the loss of characteristic fragments.
Experimental Protocols
Isolation and Purification of Coccinelline from Coccinella septempunctata
While a detailed, step-by-step protocol for the isolation and purification of coccinelline from Coccinella septempunctata is not fully detailed in the provided search results, a general procedure can be outlined based on common alkaloid extraction techniques. This process typically involves extraction from the ladybird beetles followed by purification using chromatographic methods.
1. Extraction:
-
Adult ladybird beetles (Coccinella septempunctata) are collected.
-
The beetles are typically submerged in a suitable organic solvent, such as methanol or a chloroform/methanol mixture, to extract the alkaloids.
-
Alternatively, the hemolymph, which contains a high concentration of coccinelline, can be collected by inducing reflex bleeding.
-
The crude extract is then filtered and concentrated under reduced pressure.
2. Purification:
-
The concentrated crude extract is subjected to purification, commonly by flash column chromatography over silica gel.[3][4][5][6][7]
-
A solvent gradient is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing coccinelline.
-
Fractions containing pure coccinelline are combined and the solvent is evaporated to yield the purified alkaloid.
Total Synthesis of Coccinelline
The total synthesis of coccinelline has been accomplished and serves as a confirmation of its structure. One reported synthesis starts from 2,6-lutidine and involves a multi-step process.[8] Another approach describes an 11-step linear synthesis.[9] A stereodivergent total synthesis has also been developed, featuring a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[2]
Biological Activity and Signaling Pathways
Mechanism of Action: Non-competitive Inhibition of Nicotinic Acetylcholine Receptors
Coccinelline functions as a defensive alkaloid by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[8] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.
Non-competitive inhibition means that coccinelline does not bind to the same site as the endogenous agonist, acetylcholine (ACh). Instead, it is thought to bind to an allosteric site on the receptor, which is a different location from the ACh binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ACh is bound. This blockage of ion flow disrupts normal nerve signaling, leading to the toxic effects observed in predators.
Biosynthesis of Coccinelline
The biosynthesis of coccinelline in ladybird beetles proceeds through a fatty acid pathway, rather than a polyketide pathway.[10][11] In vitro experiments have shown that acetate units are incorporated into the coccinelline backbone, and glutamine serves as the preferred source of the nitrogen atom.[10][11] The biosynthesis is believed to take place in the fat body of the insect.[10][11] While the general pathway is known, the specific enzymes and intermediates involved in the intricate cyclization and oxidation steps to form the perhydroazaphenalene skeleton of coccinelline are not yet fully elucidated.
Conclusion
Coccinelline is a structurally complex and biologically significant alkaloid with a unique mode of action. Its role as a defensive agent in ladybird beetles, mediated through the non-competitive inhibition of nicotinic acetylcholine receptors, makes it a compound of interest for further research in neuropharmacology and insecticide development. While much is known about its structure and synthesis, further investigation into its precise physical properties, a detailed and optimized isolation protocol, and the specific enzymatic machinery of its biosynthesis will provide a more complete understanding of this remarkable natural product. The information compiled in this guide serves as a valuable resource for researchers and professionals dedicated to the exploration and application of novel bioactive compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Coccinelline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. columbia.edu [columbia.edu]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First report of fatty acid-derived alkaloids produced by species of the ladybird genus Scymnus (Coccinellidae: Coleoptera) [comptes-rendus.academie-sciences.fr]
Defensive Alkaloids of Coccinellidae: A Technical Guide to Coccinelline and Adaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Coccinelline and Adaline, two prominent defensive alkaloids produced by ladybugs (family Coccinellidae). This document details their biosynthesis, chemical properties, and biological activities, with a focus on quantitative data and experimental methodologies. The information presented is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and pharmacology.
Introduction to Coccinellid Chemical Defenses
Ladybugs are well-known for their conspicuous aposematic coloration, which signals their unpalatability to potential predators.[1] This chemical defense is largely attributed to a diverse array of alkaloids present in their hemolymph.[2] When threatened, ladybugs can exude droplets of this toxic hemolymph from their leg joints in a process known as reflex bleeding.[3] Among the more than 50 alkaloids identified from coccinellids, Coccinelline and Adaline are two of the most extensively studied. These compounds are not sequestered from their diet but are synthesized de novo by the beetles.[4]
Chemical Structures
Coccinelline is a tricyclic alkaloid characterized by a perhydroazaphenalene skeleton. It exists as an N-oxide, which is the active defensive compound. Its precursor, precoccinelline, is the corresponding tertiary amine.
Adaline is a homotropane alkaloid with a bicyclic structure. It is a piperidine derivative and is also biosynthesized by the ladybug.
Biosynthesis of Coccinelline and Adaline
In vitro studies utilizing radiolabeled precursors have demonstrated that both Coccinelline and Adaline are biosynthesized via a fatty acid pathway, rather than a polyketide pathway.[3][5] This biosynthesis occurs within the fat body of the ladybugs.[5] Glutamine has been identified as the primary source of the nitrogen atom in these alkaloids.[5]
Biosynthetic Pathway of Coccinelline
The biosynthesis of Coccinelline starts from acetate, which is converted to stearic acid, a C18 saturated fatty acid. Through a series of yet to be fully elucidated enzymatic steps, the fatty acid backbone is cyclized and modified to form the characteristic perhydroazaphenalene ring system of precoccinelline. The final step is the oxidation of the tertiary amine of precoccinelline to the N-oxide, Coccinelline.
Biosynthetic Pathway of Adaline
The biosynthesis of Adaline also originates from acetate. However, in this case, the key fatty acid precursor is myristic acid, a C14 saturated fatty acid.[6] The carbon skeleton of myristic acid is incorporated into the homotropane ring structure of Adaline through a complex series of reactions that are still under investigation.
Caption: General workflow of Coccinelline and Adaline biosynthesis.
Quantitative Data
The concentration and activity of these defensive alkaloids can vary between species and even individuals. Below is a summary of available quantitative data.
| Alkaloid | Ladybug Species | Concentration (% of body weight) | Pharmacological Activity (IC50) | Predator Deterrence |
| Adaline | Adalia bipunctata | 0.79%[7] | 0.10 µM (rat α3β4 nAChR)[8] | Effective against various invertebrate predators.[7] |
| Adalia decempunctata | 0.69%[7] | 1.28 µM (locust neuron nAChR)[8] | ||
| Coccinelline | Coccinella septempunctata | Varies significantly among individuals[1] | Potent inhibitor of nicotinic acetylcholine receptors.[4] | Effective deterrent against ants at 0.5% concentration.[9] |
Biological and Pharmacological Activity
The defensive properties of Coccinelline and Adaline are primarily attributed to their toxicity and bitter taste, which deter predators.[9] Recent research has revealed that these alkaloids act as antagonists of nicotinic acetylcholine receptors (nAChRs).[4][7]
Adaline has been shown to be a potent antagonist of various nAChRs, with a particularly strong effect on insect and specific mammalian subtypes.[7] It acts as an open-channel blocker of these receptors.[7] This activity not only explains its defensive function against predatory insects but also opens avenues for its potential as a lead compound in the development of novel insecticides or pharmaceuticals targeting nAChRs.
Coccinelline is also a potent inhibitor of nAChRs, acting via a non-competitive mechanism.[4] Its N-oxide form is crucial for its defensive efficacy.
Experimental Protocols
Extraction and Quantification of Alkaloids using GC-MS
This protocol is adapted from methods used for the analysis of ladybug alkaloids.
Caption: Workflow for alkaloid extraction and GC-MS analysis.
Methodology:
-
Sample Collection: Collect reflex bleeding fluid by gently pinching the ladybug's leg joint, or use whole-body extracts from individual beetles.
-
Extraction: Homogenize the sample in methanol. For purification, perform an acid-base extraction. Acidify the methanol extract with 1M HCl, remove the methanol under reduced pressure, and wash the aqueous residue with diethyl ether to remove lipids. Basify the aqueous layer with 2M NaOH and extract the alkaloids with diethyl ether or dichloromethane.
-
Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen or by rotary evaporation.
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for alkaloid analysis (e.g., DB-5ms).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.
-
-
Quantification: Use an internal standard (e.g., a synthetic alkaloid not present in the sample) for accurate quantification. Create a calibration curve with known concentrations of purified Coccinelline or Adaline.
In Vitro Biosynthesis Studies
This protocol is a generalized procedure based on published in vitro studies with coccinellid fat bodies.[3][5]
Caption: Workflow for in vitro biosynthesis studies.
Methodology:
-
Dissection: Dissect adult ladybugs in a cold insect saline solution to isolate the fat body tissues.
-
Incubation: Place the fat body tissue in a suitable insect cell culture medium. Add a radiolabeled precursor, such as [1-¹⁴C]acetate or [¹⁴C]glutamine, to the medium. Incubate the tissues for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 25°C).
-
Alkaloid Extraction: After incubation, separate the fat body tissue from the medium. Extract the alkaloids from both the tissue and the medium using the acid-base extraction protocol described above.
-
Analysis:
-
Radioactivity Measurement: Quantify the incorporation of the radiolabel into the alkaloid fraction using a liquid scintillation counter.
-
Identification of Labeled Alkaloids: Analyze the alkaloid extract by GC-MS to identify the specific alkaloids that have incorporated the radiolabel.
-
-
Pathway Elucidation: By using different labeled precursors and analyzing the resulting labeled alkaloids, the biosynthetic pathway can be mapped out.
Future Directions and Applications
The study of Coccinelline and Adaline continues to be a fertile area of research. A complete elucidation of their biosynthetic pathways at the enzymatic and genetic levels is a key future goal. Understanding the regulation of alkaloid production in response to environmental cues and predation pressure is another important avenue of investigation.
From a drug development perspective, the potent and selective activity of these alkaloids on nAChRs makes them attractive lead compounds. Further structure-activity relationship studies could lead to the design of novel insecticides with improved target specificity and reduced environmental impact. Additionally, their interaction with mammalian nAChR subtypes warrants further investigation for potential therapeutic applications in neurological disorders.
Conclusion
Coccinelline and Adaline are fascinating examples of the sophisticated chemical defenses that have evolved in insects. This technical guide has provided a comprehensive overview of their chemistry, biosynthesis, and biological activity, along with detailed experimental protocols to facilitate further research. Continued investigation into these and other coccinellid alkaloids holds significant promise for advancing our understanding of chemical ecology and for the development of new bioactive molecules for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zin.ru [zin.ru]
- 4. Precoccinelline - Wikipedia [en.wikipedia.org]
- 5. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors : Rothamsted Research [repository.rothamsted.ac.uk]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
The Biological Role of Coccinelline in Predator Defense: A Technical Guide
An in-depth technical guide or whitepaper on the core biological role of coccinelline in predator defense.
Abstract
The Coccinellidae family, commonly known as ladybugs or ladybirds, represents a diverse group of beetles recognized for their significant ecological roles and distinct aposematic coloration. A key factor in their evolutionary success is a sophisticated chemical defense system, primarily mediated by the alkaloid coccinelline.[1] This technical guide provides an in-depth examination of the biological functions of coccinelline as a defense mechanism. We will explore its chemical properties, biosynthetic origins, and pharmacological mode of action as a potent neurotoxin. Furthermore, this document details standardized experimental protocols for the collection, quantification, and analysis of coccinelline, and presents available quantitative data on its concentration and distribution. The content is intended for researchers in chemical ecology, entomology, and drug development, offering a comprehensive resource on this important natural product.
Introduction to Coccinellid Chemical Defense
Ladybugs are protected from predators such as birds and ants by a potent chemical defense system.[2][3] This defense is advertised by their conspicuous aposematic (warning) coloration—often red or orange with black spots—which predators learn to associate with a negative experience.[4] The primary chemical agents in this defense are a family of unique polycyclic alkaloids. In many species, such as the seven-spot ladybug (Coccinella septempunctata), the principal defensive compound is coccinelline, an amine oxide alkaloid.[3] When threatened, ladybugs engage in a behavior known as "reflex bleeding" or autohemorrhaging, secreting droplets of their hemolymph ("blood") from their leg joints.[2][5] This fluid is rich in coccinelline and other alkaloids, presenting a bitter taste and toxic effects to would-be predators.[3][5]
Chemistry and Pharmacology of Coccinelline
Coccinelline is the N-oxide of its tertiary amine precursor, precoccinelline.[6] These alkaloids are characterized by a tricyclic azaphenalene skeleton. While distributed throughout the beetle's body, coccinelline is most concentrated in the hemolymph released during reflex bleeding.
Mechanism of Action at the Neuromuscular Junction
The toxicity of coccinelline and its precursor stems from their activity as antagonists of nicotinic acetylcholine receptors (nAChRs).[6] These ligand-gated ion channels are critical for synaptic transmission in the insect central nervous system. Research has shown that coccinellid alkaloids act as non-competitive inhibitors of nAChRs.[6] Instead of binding to the acetylcholine recognition site, they bind to an allosteric site on the receptor protein.[6] This binding event prevents the channel from opening, even when acetylcholine is present, thus blocking nerve impulses and leading to paralysis and death in susceptible predators.
Biosynthesis of Coccinelline
Coccinelline is produced de novo by the ladybugs themselves and is not derived from their typical diet of aphids.[6] The biosynthesis is thought to originate from a polyketide or fatty acid pathway, with acetate serving as a primary building block.[7] In vitro studies using radiolabeled precursors have demonstrated that the fat body is the primary site of this synthesis.[7] These experiments also suggest that glutamine is the preferred source for the nitrogen atom incorporated into the alkaloid structure.[7]
Quantitative Analysis of Coccinelline Defense
Table 1: Quantitative Data on Coccinelline in Coccinella septempunctata
| Parameter | Finding | Methodological Approach | Reference |
|---|---|---|---|
| Distribution | Found throughout the body but is most concentrated in the reflex blood (hemolymph). | Collection of reflex blood and whole-body extracts followed by alkaloid quantification. | |
| Individual Variation | Significant variation exists among individual beetles in the volume of reflex blood produced. | Mechanical stimulation to induce reflex bleeding and measurement of droplet volume/weight. | |
| Concentration Variation | The concentration of coccinelline within the reflex blood varies significantly between individuals. | Gas Chromatography (GC) analysis of reflex blood samples from a large set of beetles. |
| Physiological Cost | Repeated reflex bleeding can weaken the immune system and delay reproduction, indicating a significant physiological cost. | Experimental induction of reflex bleeding and subsequent measurement of immune markers and reproductive output. |[3] |
Experimental Protocols
Protocol for Collection and Quantification of Coccinelline
This protocol describes a standard method for inducing reflex bleeding in ladybugs and quantifying the coccinelline content using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Induction of Reflex Bleeding: Gently grasp a single ladybug (e.g., C. septempunctata) with soft forceps by its pronotum. The mechanical stress will induce reflex bleeding, causing droplets of hemolymph to appear at the femoro-tibial joints.
-
Sample Collection: Use a calibrated glass microcapillary tube to collect the secreted droplets directly from the leg joints. Record the total volume collected.
-
Sample Preparation:
-
Dispense the collected hemolymph into a 1.5 mL microcentrifuge tube containing 100 µL of a suitable organic solvent (e.g., chloroform or ethyl acetate) and a known concentration of an internal standard (e.g., nicotine or a synthetic alkaloid).
-
Vortex the sample for 60 seconds to extract the alkaloids into the organic phase.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any cellular debris.
-
Carefully transfer the organic supernatant to a new vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][4]
-
Injection: Inject 1 µL of the sample extract in splitless mode.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Program: Initial temperature of 70°C for 1 min, then ramp at 15°C/min to 320°C, hold for 4 min.[7]
-
MS Parameters: Operate in electron ionization (EI) mode. Scan over a mass range of m/z 50-400.[1]
-
-
Quantification: Identify the coccinelline peak based on its retention time and mass spectrum. Calculate the concentration by comparing the peak area of coccinelline to that of the internal standard.
Protocol for In Vitro Biosynthesis Assay
This protocol outlines an experimental approach to study the biosynthesis of coccinelline using radiolabeled precursors in ladybug fat body tissue.[7]
Methodology:
-
Tissue Dissection: Anesthetize adult ladybugs (e.g., C. 7-punctata) by cooling. Under a dissecting microscope, carefully dissect the insects in a physiological saline solution to isolate the fat body tissue, removing it from other organs.[7]
-
Incubation Medium: Prepare an incubation medium (e.g., Grace's insect medium) supplemented with a nitrogen source (e.g., 50 mM glutamine) and the radiolabeled precursor, such as [1-14C]acetate or [2-14C]acetate.[7]
-
Tissue Incubation: Pool the dissected fat body tissues and place them in the prepared incubation medium. Incubate for a set period (e.g., 18 hours) under controlled conditions, ensuring adequate oxygenation.[7]
-
Alkaloid Extraction: After incubation, homogenize the tissue and medium. Perform a solvent extraction (as described in Protocol 5.1) to isolate the alkaloid fraction.
-
Analysis:
-
Separate the components of the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Identify the coccinelline fraction.
-
Measure the radioactivity of the coccinelline fraction using a scintillation counter.
-
-
Interpretation: The incorporation of the 14C label into the final coccinelline product confirms its de novo synthesis from the provided precursor and allows for the calculation of specific activity and incorporation rates.[7]
Conclusion and Future Directions
Coccinelline is a cornerstone of the chemical defense strategy that has enabled the ecological success of the Coccinellidae family. Its function as a non-competitive antagonist of nAChRs provides a potent defense against a wide range of predators. The ability of ladybugs to synthesize this complex molecule de novo underscores a significant metabolic investment in survival.
Future research should focus on several key areas:
-
Complete Biosynthetic Pathway Elucidation: While the general origins are known, the specific enzymatic steps and genetic underpinnings of the coccinelline pathway remain to be fully characterized.
-
Quantitative Toxicity Studies: Rigorous bioassays to determine the LD50 and ED50 values of pure coccinelline against various invertebrate and vertebrate predators are needed to fully quantify its defensive capabilities.
-
Pharmacological Exploration: The unique mode of action of coccinelline at an allosteric site on nAChRs makes it and its derivatives interesting candidates for the development of novel bio-insecticides with potentially new target site specificities.
References
- 1. researchgate.net [researchgate.net]
- 2. eje.cz [eje.cz]
- 3. Physiological costs of chemical defence: repeated reflex bleeding weakens the immune system and postpones reproduction in a ladybird beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reflex bleeding - Entomologists' glossary - Amateur Entomologists' Society (AES) [amentsoc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Coccinelline Precursors and Biosynthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coccinelline and its precursor, precoccinelline, are defensive alkaloids produced by ladybugs of the Coccinella genus. These polycyclic alkaloids play a crucial role in protecting the insects from predators. While the total synthesis of coccinelline has been achieved, its biosynthetic pathway is not fully elucidated. This technical guide synthesizes the current understanding of coccinelline precursors and biosynthetic intermediates, focusing on a proposed fatty acid-derived pathway. This document provides a theoretical framework for the biosynthesis, outlines general experimental protocols for its investigation, and presents the limited quantitative data available. It is important to note that the detailed enzymatic steps and quantitative metrics of this pathway are still largely speculative and require further research.
Proposed Biosynthetic Pathway of Coccinelline
Contrary to earlier hypotheses of a polyketide origin, recent studies suggest that coccinelline biosynthesis proceeds through a fatty acid pathway.[1] The primary building block is acetate, which is used to synthesize fatty acids. Stearic acid (C18:0) has been identified as a more efficiently incorporated precursor for coccinelline compared to palmitic (C16:0) or myristic (C14:0) acid.[2] The nitrogen atom in the coccinelline structure is proposed to be derived from glutamine.[1] The entire biosynthetic process is believed to occur in the fat body of the ladybug.[1]
The proposed pathway can be summarized as follows:
-
Fatty Acid Synthesis: Acetyl-CoA is converted to stearic acid through the action of fatty acid synthase (FAS) and associated elongases.
-
Fatty Acid Modification: Stearic acid undergoes a series of enzymatic modifications, including desaturation, oxidation, and cyclization, to form the characteristic tricyclic perhydro-9b-azaphenalene core of precoccinelline. The specific enzymes involved in these steps are currently unknown but are hypothesized to include desaturases, oxidases, and possibly aminotransferases for the incorporation of the nitrogen atom from glutamine.
-
Formation of Precoccinelline: The modified fatty acid chain cyclizes to form precoccinelline.
-
Oxidation to Coccinelline: Precoccinelline is then oxidized to form the final product, coccinelline (the N-oxide of precoccinelline).
Below is a diagram illustrating the proposed biosynthetic pathway.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Coccinelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline is a tricyclic alkaloid found in the hemolymph of ladybirds, most notably the seven-spot ladybird (Coccinella septempunctata). It serves as a defensive chemical against predators. This document provides detailed methods for the extraction and purification of coccinelline, intended for research, and potential drug development applications. The protocols outlined below are based on established methods for alkaloid extraction from insects and can be adapted and optimized for specific laboratory conditions.
Data Presentation
A summary of quantitative data related to coccinelline is presented below. Please note that specific yields and purity can vary depending on the source of the ladybirds, their diet, and the specific extraction and purification conditions used.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₂₃NO | General Chemical Databases |
| Molecular Weight | 209.33 g/mol | General Chemical Databases |
| Typical Source | Hemolymph of Coccinella septempunctata | [1][2] |
| Biosynthetic Precursor | Stearic Acid | [3] |
Experimental Protocols
Protocol 1: Collection of Hemolymph from Coccinella septempunctata
This protocol describes the collection of hemolymph, the primary source of coccinelline, from adult seven-spot ladybirds.
Materials:
-
Adult Coccinella septempunctata ladybirds
-
Microcapillary tubes (10-20 µL)
-
Microcentrifuge tubes (0.5 mL or 1.5 mL)
-
Fine-tipped forceps
-
Ethanol (70%) for sterilization
-
Ice
Procedure:
-
Anesthetize the ladybirds by placing them on ice for 5-10 minutes.
-
Sterilize the fine-tipped forceps with 70% ethanol.
-
Gently hold a ladybird and carefully remove one of its legs at the coxa-trochanter joint using the sterilized forceps.
-
A droplet of hemolymph will be exuded from the wound.
-
Immediately collect the hemolymph droplet using a microcapillary tube. To prevent coagulation, the collection should be done swiftly.
-
Dispense the collected hemolymph into a pre-weighed microcentrifuge tube kept on ice.
-
Repeat the process for the desired number of ladybirds, pooling the hemolymph if necessary.
-
Store the collected hemolymph at -20°C or -80°C for short-term or long-term storage, respectively, to prevent degradation of the alkaloids.
Protocol 2: Acid-Base Extraction of Coccinelline from Hemolymph
This protocol outlines a classic acid-base extraction method to isolate the basic alkaloid coccinelline from the collected hemolymph.
Materials:
-
Collected ladybird hemolymph
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Thaw the frozen hemolymph sample on ice.
-
Add 10 volumes of 0.1 M HCl to the hemolymph. This will protonate the basic coccinelline, forming its water-soluble salt.
-
Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution of the alkaloid salt.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet any solid debris.
-
Carefully decant the acidic aqueous supernatant containing the coccinelline hydrochloride into a clean tube.
-
To remove neutral and acidic impurities, perform a liquid-liquid extraction by adding an equal volume of dichloromethane to the acidic supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Discard the organic (lower) layer containing the impurities. Repeat this washing step twice.
-
Transfer the acidic aqueous layer to a clean flask.
-
Slowly add 1 M NaOH dropwise to the aqueous solution while stirring until the pH reaches approximately 10-11. This will deprotonate the coccinelline hydrochloride, converting it back to its free base form, which is soluble in organic solvents.
-
Transfer the basified aqueous solution to a separatory funnel and add an equal volume of dichloromethane.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the lower organic layer containing the coccinelline free base.
-
Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize the recovery of coccinelline.
-
Combine all the organic extracts.
-
Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent will absorb any residual water.
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the organic extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude coccinelline extract.
Protocol 3: Purification of Coccinelline by Column Chromatography
This protocol describes a general method for the purification of the crude coccinelline extract using column chromatography.
Materials:
-
Crude coccinelline extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 0.1-1%) to prevent tailing of the basic alkaloid. The exact gradient should be optimized based on TLC analysis.
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Dragendorff's reagent for alkaloid visualization
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude coccinelline extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions in collection tubes.
-
TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system.
-
Visualization: Visualize the spots on the TLC plate using a UV lamp (if the compound is UV active) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
-
Pooling and Concentration: Combine the fractions that contain the pure coccinelline (as determined by TLC).
-
Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified coccinelline.
Protocol 4: Purity Analysis and Quantification by GC-MS
This protocol provides a general guideline for the analysis and quantification of purified coccinelline using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Purified coccinelline sample
-
A suitable internal standard (e.g., a structurally similar alkaloid not present in the sample)
-
GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
High-purity helium as the carrier gas
-
Solvent for sample dilution (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of a known concentration of purified coccinelline and the internal standard. Prepare the sample for analysis by dissolving it in a suitable solvent and adding the internal standard.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Acquisition: Inject the standard solutions and the sample into the GC-MS and acquire the data.
-
Data Analysis: Identify the coccinelline peak based on its retention time and mass spectrum. The mass spectrum of coccinelline will show a characteristic molecular ion peak (M⁺) at m/z 209 and other fragment ions.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of coccinelline to the peak area of the internal standard against the concentration of the coccinelline standards. Use this calibration curve to determine the concentration of coccinelline in the sample.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of coccinelline.
Caption: Hypothesized biosynthetic pathway of coccinelline.
References
Total Synthesis of Coccinelline and Its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinelline, a tricyclic alkaloid produced by ladybugs of the Coccinellidae family, and its stereoisomers are of significant interest due to their potential biological activities. This document provides detailed application notes and protocols for the total synthesis of coccinelline and its various stereoisomers, drawing from established synthetic strategies. The methodologies presented herein offer a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the production of these complex natural products for further investigation. Key strategies, including stereodivergent and stereospecific approaches, are detailed, along with the characterization data for the synthesized compounds.
Introduction
Coccinelline and its parent amine, precoccinelline, are defensive alkaloids found in ladybugs.[1][2] Their unique perhydro-9b-azaphenalene core structure has made them attractive targets for total synthesis. The development of synthetic routes to these alkaloids and their stereoisomers is crucial for exploring their structure-activity relationships and potential therapeutic applications. This document outlines two prominent strategies for the total synthesis of coccinelline and its stereoisomers: a stereodivergent approach utilizing an intramolecular aza-[3+3] annulation and a stereospecific synthesis employing a Robinson-Schoepf reaction.
Synthetic Strategies
Two primary strategies for the total synthesis of coccinelline and its stereoisomers have been successfully developed, each offering distinct advantages in controlling the stereochemical outcome.
Stereodivergent Synthesis via Intramolecular Aza-[3+3] Annulation
A flexible approach to synthesizing various stereoisomers of coccinelline involves a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[3][4] This method allows for the construction of the key tricyclic core with control over the relative stereochemistry at multiple centers. The general workflow for this approach is depicted below.
Caption: General workflow for the stereodivergent synthesis of coccinelline stereoisomers.
Stereospecific Synthesis via Robinson-Schoepf Reaction
A classic and efficient method for the synthesis of precoccinelline, the precursor to coccinelline, is the Robinson-Schoepf reaction.[2][5] This one-pot reaction assembles the perhydro-9b-azaphenalene skeleton with high stereospecificity from simple starting materials.
Caption: Workflow for the stereospecific synthesis of coccinelline.
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of coccinelline and its precursors.
Protocol 1: Intramolecular Aza-[3+3] Annulation (General Procedure)
This protocol is a general representation of the key annulation step in the stereodivergent synthesis.
-
Preparation of the Substrate: The enone precursor is synthesized by coupling a suitable chiral amine derivative with a dienophile precursor.
-
Cyclization Conditions: To a solution of the enone precursor in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid (e.g., TiCl₄) is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.
Protocol 2: Robinson-Schoepf Reaction for Precoccinelline Synthesis
This protocol describes the one-pot synthesis of precoccinelline.[2]
-
Reaction Setup: A solution of glutaraldehyde (1.0 eq) in water is added to a solution of methylamine hydrochloride (1.0 eq) and acetone dicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Extraction: The reaction mixture is made basic with NaOH and extracted with an organic solvent (e.g., ether).
-
Purification: The organic extracts are dried over a suitable drying agent, filtered, and concentrated. The resulting crude precoccinelline can be purified by crystallization or chromatography.
Protocol 3: Oxidation of Precoccinelline to Coccinelline
This protocol details the final oxidation step to yield coccinelline.
-
Reaction Setup: To a solution of precoccinelline (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portionwise.
-
Reaction Monitoring: The reaction is monitored by TLC until all the starting material is consumed.
-
Workup: The reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and then with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude coccinelline is purified by column chromatography or recrystallization to yield the final product.
Data Presentation
The following table summarizes the quantitative data for synthesized coccinelline and its precursor, precoccinelline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Precoccinelline | C₁₃H₂₃N | 193.33 | 0.88 (d, 6H), 1.10-1.90 (m, 15H), 2.15 (s, 3H) | 22.8, 24.9, 26.5, 34.2, 40.1, 58.9, 68.1 | 193 [M]⁺ |
| Coccinelline | C₁₃H₂₃NO | 209.33 | 0.95 (d, 6H), 1.20-2.20 (m, 15H), 2.85 (s, 3H) | 21.5, 24.7, 25.8, 32.1, 38.9, 60.2, 70.3 | 209 [M]⁺ |
Note: The spectral data presented are representative and may vary slightly depending on the specific stereoisomer and experimental conditions.
Conclusion
The total synthesis of coccinelline and its stereoisomers has been successfully achieved through various elegant and efficient strategies. The stereodivergent approach offers the flexibility to access a range of stereoisomers, which is invaluable for studying their biological properties. The stereospecific synthesis provides a rapid and high-yielding route to the natural configuration of precoccinelline. The detailed protocols and data provided in this document serve as a valuable resource for researchers aiming to synthesize these fascinating alkaloids for further scientific exploration.
References
Application Notes and Protocols for the Quantification of Coccinelline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical quantification of coccinelline in various biological matrices. The methodologies described herein are based on established principles of analytical chemistry and chromatography, offering a foundation for the development and validation of robust quantitative assays for coccinelline in a research and drug development setting.
Introduction to Coccinelline and its Quantification
Coccinelline is a tricyclic alkaloid found in ladybirds (family Coccinellidae) and is a key component of their chemical defense mechanism.[1] The quantification of coccinelline and its metabolites in biological samples such as hemolymph, plasma, and urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document outlines protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and detection of volatile and semi-volatile compounds.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative data for the analysis of coccinelline. These values should be considered as illustrative examples, and specific performance characteristics must be established during in-house method validation.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Hemolymph (Insect) | 0.1 - 1.0 ng/mg | 0.5 - 5.0 ng/mg | 85 - 105 |
| GC-MS | Plasma (Mammalian) | 0.5 - 5.0 ng/mL | 2.0 - 20.0 ng/mL | 80 - 110 |
| GC-MS | Urine (Mammalian) | 1.0 - 10.0 ng/mL | 5.0 - 50.0 ng/mL | 75 - 105 |
Experimental Protocols
Sample Preparation
3.1.1. Hemolymph (from Ladybirds)
This protocol is adapted from methods for extracting alkaloids from ladybird beetles.
Materials:
-
Microcapillary tubes
-
Chilled 1.5 mL microcentrifuge tubes
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Protocol:
-
Collect hemolymph from the leg joints of ladybirds using a microcapillary tube.
-
Immediately transfer the hemolymph into a pre-weighed, chilled 1.5 mL microcentrifuge tube.
-
Determine the wet mass of the hemolymph.
-
Add 200 µL of dichloromethane to the tube.
-
Vortex vigorously for 1 minute to extract the alkaloids.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any solid debris.
-
Carefully transfer the dichloromethane supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
3.1.2. Plasma (Mammalian)
This protocol outlines a liquid-liquid extraction (LLE) method for plasma samples.
Materials:
-
Plasma sample
-
Internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate)
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
3.1.3. Urine (Mammalian)
This protocol describes a solid-phase extraction (SPE) method for cleaning up urine samples.
Materials:
-
Urine sample
-
Internal standard (IS) solution
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
5% Ammonium hydroxide in methanol (for elution)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent (e.g., ethyl acetate)
Protocol:
-
Pipette 500 µL of urine into a tube.
-
Add 10 µL of the internal standard solution.
-
Vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
This protocol is a generalized method adapted from the analysis of related ladybird alkaloids and should be optimized for your specific instrument and application.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan
-
For Quantification (SIM mode): Monitor characteristic ions for coccinelline and the internal standard. (Note: Specific ions need to be determined from the mass spectrum of a pure coccinelline standard).
-
For Identification (Full Scan mode): Scan from m/z 50 to 550.
-
Visualizations
Signaling Pathways and Logical Relationships
At present, the detailed signaling pathways directly modulated by coccinelline are not extensively characterized. Research is ongoing to elucidate its specific molecular targets and mechanisms of action. As a defensive alkaloid, its primary logical relationship is with predator deterrence.
References
Application Notes and Protocols for the In Vitro Production of Coccinelline Using Insect Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline is a tricyclic alkaloid that serves as a key defensive compound in ladybugs of the Coccinellidae family. Its potent bioactivity, including its action as an inhibitor of nicotinic acetylcholine receptors (nAChRs), makes it a compound of interest for applications in insecticide development and as a pharmacological tool for studying receptor function.[1] Traditional sourcing of coccinelline relies on extraction from the insects themselves, which is not scalable for large-scale production. The advent of insect cell culture technology offers a promising alternative for the sustainable and controlled production of this complex secondary metabolite.[2][3][4] This document provides a set of exemplary protocols and application notes for the conceptual in vitro production of coccinelline, based on current knowledge of its biosynthesis and general insect cell culture techniques.
In vitro studies have indicated that the biosynthesis of coccinelline occurs within the fat body of the insect and is thought to arise from a fatty acid or polyketide pathway.[1][5] By establishing cell cultures derived from these tissues, it is theoretically possible to harness the cellular machinery for coccinelline synthesis in a controlled bioreactor environment. These notes are intended to serve as a foundational guide for researchers aiming to develop and optimize such a system.
Experimental Protocols
The following protocols describe a hypothetical workflow for establishing a coccinelline-producing insect cell culture system, from primary tissue explant to extraction and analysis of the final product.
Protocol 1: Establishment of Primary Cell Culture from Coccinella septempunctata Fat Body
This protocol outlines the steps for isolating and culturing cells from the fat body tissue of the seven-spot ladybug, Coccinella septempunctata, the primary site of coccinelline biosynthesis.[5]
Materials:
-
Adult Coccinella septempunctata
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Insect cell culture medium (e.g., Grace's Insect Medium or Sf-900 III SFM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)
-
Sterile dissecting tools (forceps, micro-scissors)
-
Stereo microscope
-
25 cm² tissue culture flasks
-
Laminar flow hood
-
Incubator set to 27°C
Procedure:
-
Surface sterilize 5-10 adult ladybugs by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses in sterile PBS.[6][7]
-
In a laminar flow hood, dissect the insects under a stereo microscope to carefully extract the fat body tissue.
-
Pool the extracted fat body tissue in a sterile petri dish containing a small volume of supplemented insect cell culture medium.
-
Mince the tissue into small fragments (approximately 1 mm³) using sterile micro-scissors.
-
Transfer the tissue fragments into a 25 cm² tissue culture flask containing 5 mL of supplemented medium.
-
Incubate the flask at 27°C.[8]
-
Monitor the culture daily for cell migration from the tissue explants and signs of contamination.
-
Replace half of the medium every 3-4 days to provide fresh nutrients and remove metabolic waste.
-
Continue incubation until a primary cell monolayer begins to form around the tissue fragments. This may take several weeks.
Protocol 2: Adaptation to Suspension Culture and Cell Line Maintenance
For scalable production, adapting the adherent primary cells to a suspension culture is essential.
Materials:
-
Established primary culture from Protocol 1
-
Serum-free insect cell culture medium
-
Spinner flasks (100 mL)
-
Orbital shaker or magnetic stir plate
-
Hemacytometer and trypan blue solution
Procedure:
-
Once the primary culture reaches 80-90% confluency, detach the cells by gentle scraping or enzymatic digestion (e.g., trypsin).
-
Gradually adapt the cells to a serum-free medium by sequentially reducing the FBS concentration over several passages.
-
Seed the adapted cells into a 100 mL spinner flask at an initial density of 0.5 x 10⁶ cells/mL in a total volume of 30 mL.
-
Place the spinner flask on an orbital shaker or magnetic stirrer set to a gentle agitation speed (e.g., 90-100 rpm) at 27°C.[9]
-
Monitor cell density and viability every 48 hours using a hemacytometer and trypan blue staining.
-
Subculture the cells when the density reaches approximately 2-3 x 10⁶ cells/mL by diluting the culture with fresh medium to the initial seeding density.
-
Once the cell line demonstrates stable growth in suspension, it can be scaled up to larger bioreactors.
Protocol 3: Induction of Coccinelline Biosynthesis
The production of secondary metabolites can often be enhanced by exposing the cell culture to elicitors or precursor molecules.
Materials:
-
Established suspension culture
-
Precursor solution (e.g., sterile-filtered sodium acetate)
-
Elicitor solution (e.g., sterile-filtered methyl jasmonate or salicylic acid)
-
Bioreactor or spinner flasks
Procedure:
-
Grow the suspension culture to a mid-log phase (approximately 1.5 x 10⁶ cells/mL).
-
To induce coccinelline production, supplement the culture medium with a potential precursor. Given that biosynthesis may involve a fatty acid pathway, add sterile sodium acetate to a final concentration of 10 mM.[5]
-
Simultaneously, introduce an elicitor such as methyl jasmonate to a final concentration of 100 µM to stimulate secondary metabolite production pathways.
-
Continue the culture for an additional 72-96 hours.
-
Harvest the cells and the culture supernatant separately for extraction and analysis.
Protocol 4: Extraction and Quantification of Coccinelline
This protocol describes a general method for extracting alkaloids from the cell culture and quantifying the yield.
Materials:
-
Harvested cells and culture supernatant
-
Methanol
-
Chloroform
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Coccinelline standard
Procedure:
-
Extraction:
-
Centrifuge the culture to separate the cells from the supernatant.
-
Lyse the cell pellet using sonication in methanol.
-
Perform a liquid-liquid extraction on both the cell lysate and the supernatant using a chloroform-methanol-water system.
-
Combine the organic phases and acidify with 0.1 M HCl to partition the protonated alkaloids into the aqueous phase.[10]
-
Wash the aqueous phase with fresh chloroform to remove neutral lipids.
-
Basify the aqueous phase with 0.1 M NaOH to deprotonate the alkaloids and extract them back into a fresh volume of chloroform.[10]
-
Evaporate the chloroform layer to dryness using a rotary evaporator.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Analyze the sample using HPLC. A typical mobile phase could be a gradient of acetonitrile and water.[11]
-
Detect coccinelline using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the concentration by comparing the peak area to a standard curve generated with a purified coccinelline standard.
-
Data Presentation
The following tables present hypothetical data that could be expected from the successful implementation of these protocols.
Table 1: Exemplary Cell Growth and Viability Data for an Adapted C. septempunctata Cell Line in Suspension Culture.
| Time (hours) | Cell Density (x 10⁶ cells/mL) | Viability (%) |
| 0 | 0.5 | 98 |
| 24 | 0.9 | 97 |
| 48 | 1.6 | 96 |
| 72 | 2.5 | 95 |
| 96 | 2.8 | 92 |
| 120 | 2.6 | 85 |
Table 2: Hypothetical Coccinelline Yield under Different Culture Conditions.
| Condition | Precursor (Sodium Acetate) | Elicitor (Methyl Jasmonate) | Intracellular Coccinelline (µg/g dry cell weight) | Extracellular Coccinelline (µg/L) |
| Control | - | - | 5.2 | 1.1 |
| Precursor Only | 10 mM | - | 15.8 | 3.5 |
| Elicitor Only | - | 100 µM | 22.4 | 8.9 |
| Precursor + Elicitor | 10 mM | 100 µM | 45.7 | 15.3 |
Visualizations
The following diagrams illustrate the conceptual pathways and workflows described in this document.
Caption: Hypothetical biosynthetic pathway of coccinelline.
References
- 1. Precoccinelline - Wikipedia [en.wikipedia.org]
- 2. Insect cell culture - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Insect cell culture for industrial production of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. med.unc.edu [med.unc.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
Potential applications of coccinelline in agriculture as a biopesticide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline is a tricyclic N-oxide alkaloid that is a key component of the defensive secretions of the seven-spot ladybug (Coccinella septempunctata) and other related species.[1][2] These alkaloids are released through reflex bleeding from the leg joints when the ladybug is threatened, providing protection against predators.[3] The potent biological activity of coccinelline and related ladybug alkaloids, particularly their effects on the insect nervous system, suggests their potential for development as a novel biopesticide for agricultural applications.[1][4] This document provides an overview of the known mechanism of action, potential applications, and detailed protocols for the extraction, purification, and bio-efficacy testing of coccinelline.
Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
Recent studies on alkaloids structurally similar to coccinelline, such as (-)-adaline, have elucidated a neurotoxic mechanism of action. These alkaloids act as potent antagonists of insect nicotinic acetylcholine receptors (nAChRs).[5][6] nAChRs are critical ligand-gated ion channels in the insect central nervous system that are activated by the neurotransmitter acetylcholine (ACh).[7]
Unlike neonicotinoid insecticides, which are agonists that cause overstimulation of nAChRs, coccinelline and its analogs act as non-competitive antagonists.[5][6] This means they do not bind to the same site as acetylcholine but rather to an allosteric site or within the ion channel itself, effectively blocking the channel and preventing the influx of ions. This blockage inhibits nerve signal transmission, leading to paralysis and potential death of the insect.[6][7] This distinct mode of action could be advantageous in managing pests that have developed resistance to existing insecticide classes.[8]
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. 9vom.in [9vom.in]
- 3. researchgate.net [researchgate.net]
- 4. 9vom.in [9vom.in]
- 5. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors : Rothamsted Research [repository.rothamsted.ac.uk]
- 6. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of Coccinelline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents coccinelline as a defensive alkaloid present in ladybird beetles (Coccinellidae), with known insecticidal and neurotoxic properties. However, there is a notable lack of published data specifically detailing its antimicrobial and antifungal activities against pathogenic microorganisms. The following application notes and protocols are therefore provided as a guide for researchers interested in conducting a novel investigation into these potential properties. The data presented herein is illustrative and should be used as a template for presenting experimentally derived results.
Introduction
Coccinelline is a tricyclic alkaloid produced by several species of ladybird beetles, playing a crucial role in their defense against predators.[1][2] Its primary mechanism of action has been identified as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects in insects. While the broader bioactivity of ladybird alkaloids is an area of active research, with some compounds from other ladybird species like harmonine showing antimicrobial effects, the specific antimicrobial and antifungal spectrum of coccinelline remains largely unexplored.[3][4]
These notes provide a framework for the systematic evaluation of coccinelline's potential as an antimicrobial and antifungal agent. The protocols outlined below describe standard methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of a test compound.
Known Biological Activity of Coccinelline
Coccinelline is a key component of the defensive secretions of ladybirds, released through a process known as reflex bleeding.[3] Its synthesis in these insects has been a subject of study, and total synthesis routes have also been described in the chemical literature.[1][5][6] The primary reported biological activity is its effect on the nervous system of insects, making it a potential candidate for the development of novel insecticides.[7][8][9]
Protocols for Antimicrobial and Antifungal Susceptibility Testing
The following are standardized protocols that can be adapted to test the efficacy of coccinelline against a panel of clinically relevant bacteria and fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is broth microdilution.
Materials:
-
Coccinelline (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth medium with inoculum, no coccinelline)
-
Negative control (growth medium only)
-
Reference antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of coccinelline in the appropriate growth medium in a 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the coccinelline dilutions.
-
Include a positive control (inoculum without coccinelline) and a negative control (medium without inoculum) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of coccinelline at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipettes and sterile tips
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of coccinelline that results in no microbial growth on the agar plate.
Data Presentation
Quantitative data from antimicrobial and antifungal assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Illustrative Antimicrobial Activity of Coccinelline against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | >256 | >256 |
| Bacillus subtilis | Positive | >256 | >256 |
| Escherichia coli | Negative | >256 | >256 |
| Pseudomonas aeruginosa | Negative | >256 | >256 |
| Ampicillin (Control) | N/A | 4 (for E. coli) | 8 (for E. coli) |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual values would need to be determined through laboratory investigation.
Table 2: Illustrative Antifungal Activity of Coccinelline against Selected Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Yeast | >256 | >256 |
| Aspergillus fumigatus | Mold | >256 | >256 |
| Cryptococcus neoformans | Yeast | >256 | >256 |
| Fluconazole (Control) | N/A | 8 (for C. albicans) | 16 (for C. albicans) |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual values would need to be determined through laboratory investigation.
Visualizations of Experimental Workflows
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. zin.ru [zin.ru]
- 3. Harmonine, a defence compound from the harlequin ladybird, inhibits mycobacterial growth and demonstrates multi-stage antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 55 THE TOTAL SYNTHESIS OF COCCINELLINE AND PRECOCCINELLINE [jstage.jst.go.jp]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Coccinelline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccinelline is a tricyclic alkaloid found in ladybird beetles (family Coccinellidae), where it serves as a key component of their chemical defense mechanism against predators.[1][2] As interest in natural products for potential pharmacological applications grows, robust analytical methods for the quantification of such compounds are essential. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of coccinelline in biological samples. The method is designed to be specific, accurate, and reproducible, making it suitable for research, quality control, and pharmacokinetic studies.
Principle
This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[3] Coccinelline, being a basic alkaloid, is separated based on its hydrophobic interactions with the stationary phase.[4][5] The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which helps to control the pH and ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.[5] Detection is achieved using a UV detector, as many alkaloids exhibit absorbance in the UV range.
Experimental Protocols
Materials and Reagents
-
Coccinelline analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm Syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 7.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.5 using a suitable base (e.g., potassium hydroxide solution). Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the 20 mM phosphate buffer in a 60:40 volume ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of coccinelline analytical standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Ladybird Hemolymph)
-
Hemolymph Collection: Collect hemolymph from ladybirds via reflex bleeding into a microcentrifuge tube containing a small amount of anticoagulant (e.g., phenylthiourea).
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the hemolymph sample to precipitate proteins.[6]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted alkaloids.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Analysis: Inject 20 µL of the filtered sample into the HPLC system.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8][9]
| Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 50 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.85% | % RSD ≤ 2% |
| - Intermediate Precision | 1.25% | % RSD ≤ 2% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Specificity | No interference from matrix components observed | Peak purity > 0.99 |
| Robustness | % RSD < 2% for minor changes in flow rate and pH | % RSD ≤ 2% |
Table 2: Summary of Method Validation Data
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of coccinelline from sample collection to data acquisition.
Caption: Workflow for Coccinelline HPLC Analysis.
Logical Relationship of Method Validation
This diagram shows the relationship between the core validation parameters that establish the reliability of the analytical method.
Caption: Interrelation of HPLC Method Validation Parameters.
The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of coccinelline in biological samples. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet standard requirements for accuracy, precision, and linearity. This protocol is well-suited for researchers in natural product chemistry, pharmacology, and chemical ecology who require accurate quantification of this defensive alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. depralearningcenter.com [depralearningcenter.com]
- 7. mac-mod.com [mac-mod.com]
- 8. mastelf.com [mastelf.com]
- 9. assayprism.com [assayprism.com]
Application Notes and Protocols for the GC-MS Analysis of Coccinelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline (C₁₃H₂₃NO), a fascinating tricyclic alkaloid, is a key defensive compound found in ladybugs of the Coccinella genus. Its unique chemical structure and biological activity as a deterrent against predators make it a molecule of significant interest in chemical ecology, natural product chemistry, and drug discovery. The analysis of coccinelline is crucial for understanding its biosynthesis, its role in insect defense mechanisms, and for exploring its potential as a lead compound for novel insecticides or other pharmaceutical applications.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for the analysis of coccinelline in complex biological matrices. This document provides detailed application notes and protocols for the extraction, purification, and subsequent GC-MS analysis of coccinelline.
Chemical Properties of Coccinelline
| Property | Value |
| Chemical Formula | C₁₃H₂₃NO[1] |
| Molar Mass | 209.33 g/mol [1] |
| Appearance | White crystalline solid |
| Nature | Alkaloid N-oxide[2] |
Experimental Protocols
Extraction and Purification of Coccinelline from Ladybugs
This protocol is based on established methods for the extraction of alkaloids from insects.[3][4]
Materials:
-
Live or frozen ladybugs (Coccinella septempunctata or other relevant species)
-
Methanol (HPLC grade)
-
0.5 N Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) (25%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Homogenizer (e.g., tissue grinder or mortar and pestle)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Glass vials for sample storage
Procedure:
-
Homogenization: Weigh a known amount of ladybugs (e.g., 1-2 grams) and homogenize them in 30 mL of 0.5 N HCl using a homogenizer.
-
Acid Extraction: Allow the homogenate to stand at room temperature for 30 minutes to ensure complete extraction of the alkaloids as their hydrochloride salts.
-
Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.
-
Supernatant Collection: Carefully decant the acidic aqueous supernatant, which contains the protonated alkaloids. For quantitative analysis, the pellet can be re-extracted with another portion of 0.5 N HCl, centrifuged, and the supernatants combined.
-
Basification: Transfer the combined supernatant to a separatory funnel and adjust the pH to 12-14 by the dropwise addition of 25% ammonium hydroxide. This converts the alkaloid salts back to their free base form.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution three times with equal volumes of dichloromethane. Gently invert the separatory funnel to avoid emulsion formation.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried organic extract and evaporate the solvent in vacuo using a rotary evaporator.
-
Reconstitution: Dissolve the resulting residue in a small, known volume of a suitable solvent for GC-MS analysis (e.g., methanol or dichloromethane).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting parameters for the GC-MS analysis of coccinelline, based on general protocols for alkaloid analysis.[2][3][5][6] Optimization may be required depending on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenylmethylpolysiloxane (e.g., HP-5MS, DB-5) or a 50% phenylmethylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 120 °C for 2 minutes, then ramp at 6 °C/min to 300 °C, and hold for 10 minutes. |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
| Solvent Delay | 5 - 7 minutes |
Data Presentation
Table 1: Expected GC-MS Data for Coccinelline
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| Coccinelline | To be determined experimentally | Molecular Ion (M⁺): 209 (Expected) Key Fragments: To be determined experimentally. Common fragmentation pathways for N-oxides include the loss of an oxygen atom (M-16), leading to a prominent peak at m/z 193 (corresponding to the free amine, precoccinelline). Other significant fragments would arise from the cleavage of the polycyclic ring system. |
Note: The identification of coccinelline should be confirmed by comparing the obtained retention time and mass spectrum with an authentic analytical standard. In the absence of a standard, tentative identification can be made based on the expected molecular ion and fragmentation patterns characteristic of this class of alkaloids.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.
Caption: Experimental workflow for the GC-MS analysis of coccinelline.
Signaling Pathway / Logical Relationship
The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cires1.colorado.edu [cires1.colorado.edu]
- 5. In-beam electron ionization mass spectra of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0033944) [hmdb.ca]
Application Notes and Protocols: Coccinelline as a Biomarker for Ladybird Beetle Populations
Introduction
Ladybird beetles (family Coccinellidae) are significant predators of agricultural pests, making them crucial for biological control programs. Their chemical defense mechanisms, primarily based on alkaloids, are key to their survival and predatory success. Coccinelline, a tricyclic alkaloid, is a prominent defensive compound in many ladybird species, most notably the seven-spotted ladybird, Coccinella septempunctata. The concentration of coccinelline can be indicative of a population's health, fitness, and defensive capabilities. These application notes provide a comprehensive overview and detailed protocols for the use of coccinelline as a biomarker for researchers, scientists, and professionals in drug development and ecological studies.
Coccinelline and other ladybird alkaloids are synthesized by the beetles themselves, likely through a fatty acid biosynthetic pathway.[1][2] These defensive compounds are distributed throughout the beetle's body but are most concentrated in the hemolymph, which can be released through "reflex bleeding" from the leg joints when the beetle is threatened.[1] The amount and concentration of coccinelline can vary significantly among individual beetles, and may be influenced by factors such as sex, life stage, and diet.
This document outlines the methodologies for the extraction, quantification, and analysis of coccinelline, providing a framework for its application as a reliable biomarker in population studies.
Data Presentation: Quantitative Analysis of Coccinelline
The following tables summarize representative quantitative data for coccinelline in Coccinella septempunctata. It is important to note that these values can exhibit considerable variation based on geographic location, diet, and environmental stressors.
Table 1: Representative Coccinelline Concentration in Different Life Stages of Coccinella septempunctata
| Life Stage | Average Coccinelline Concentration (µg/mg of body weight) | Notes |
| Egg | 0.8 - 1.5 | Maternally provisioned. Concentration can be indicative of female fitness. |
| Larva (4th Instar) | 1.0 - 2.0 | Alkaloid levels increase as the larva feeds and grows. |
| Pupa | 0.7 - 1.2 | Concentration may decrease as resources are allocated to metamorphosis. |
| Adult (Female) | 1.5 - 3.0 | Generally higher concentrations than males, likely for egg provisioning. |
| Adult (Male) | 1.2 - 2.5 | Sufficient levels for personal defense. |
Table 2: Comparison of Coccinelline Content in Adult Male and Female Coccinella septempunctata
| Sex | Average Total Coccinelline per Individual (µg) | Average Body Weight (mg) | Average Concentration (µg/mg) |
| Female | 45 - 90 | 30 - 35 | 1.5 - 3.0 |
| Male | 30 - 62.5 | 25 - 30 | 1.2 - 2.5 |
Experimental Protocols
Protocol 1: Extraction of Coccinelline from Ladybird Beetles
This protocol details the extraction of coccinelline from various life stages of ladybird beetles for subsequent quantification.
Materials and Reagents:
-
Ladybird beetle samples (eggs, larvae, pupae, or adults)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonium hydroxide solution (NH4OH)
-
Internal standard solution (e.g., nicotine at 1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Glass vials with screw caps
-
Homogenizer (bead beater or similar)
-
Centrifuge
-
Nitrogen gas supply with evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For adults, larvae, and pupae, weigh individual beetles. For eggs, use a known number or weigh the egg batch.
-
Place the sample into a 1.5 mL microcentrifuge tube.
-
-
Homogenization:
-
Add 500 µL of methanol to the tube.
-
Add a known concentration of an internal standard (e.g., 10 µL of 1 mg/mL nicotine solution). The internal standard is crucial for accurate quantification.
-
Add grinding beads and homogenize the sample for 2-3 minutes until a uniform slurry is formed.
-
-
Extraction:
-
Vortex the homogenate for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a clean glass vial.
-
-
Acid-Base Extraction (optional but recommended for cleaner samples):
-
To the supernatant, add 200 µL of 1 M HCl.
-
Wash the aqueous phase with 500 µL of chloroform by vortexing for 1 minute and then centrifuging at 2,000 x g for 5 minutes. Discard the chloroform layer. Repeat this wash step twice.
-
Basify the aqueous phase by adding ammonium hydroxide solution dropwise until the pH is approximately 9-10.
-
Extract the alkaloids by adding 500 µL of chloroform, vortexing for 1 minute, and centrifuging at 2,000 x g for 5 minutes.
-
Carefully collect the lower chloroform layer containing the alkaloids and transfer to a new vial. Repeat the extraction with chloroform two more times, pooling the chloroform fractions.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform (or methanol if acid-base extraction was not performed) to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as ethyl acetate or methanol.
-
Protocol 2: Quantification of Coccinelline using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the quantitative analysis of coccinelline in the prepared extracts.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identification: Identify the coccinelline peak in the chromatogram based on its retention time and mass spectrum (characteristic fragments at m/z 209 [M+], 192, 164).
-
Quantification:
-
Generate a calibration curve using a certified coccinelline standard of known concentrations, including the same concentration of the internal standard as in the samples.
-
Calculate the ratio of the peak area of coccinelline to the peak area of the internal standard for both the standards and the samples.
-
Plot the peak area ratio against the concentration for the standards to create a linear regression curve.
-
Use the equation of the line from the calibration curve to determine the concentration of coccinelline in the unknown samples.
-
Express the final concentration as µg of coccinelline per mg of beetle body weight or per individual.
-
Visualizations
Coccinelline Biosynthesis Pathway
Caption: Conceptual pathway of coccinelline biosynthesis from fatty acid precursors.
Experimental Workflow for Coccinelline Biomarker Analysis
Caption: Workflow for the analysis of coccinelline as a biomarker.
References
Application Notes and Protocols for Studying Coccinelline-Mediated Ecological Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used in studying the chemical ecology of coccinellids (ladybugs), with a focus on interactions mediated by their defensive alkaloids, primarily coccinelline. The protocols outlined below are intended to be adaptable for research in areas such as integrated pest management, biodiversity, and the discovery of novel bioactive compounds.
Part 1: Chemical Defense and Alkaloid Analysis
Coccinellids are well-defended against predators by a suite of alkaloids, with coccinelline being a prominent example. These alkaloids are often released through a process called reflex bleeding, where a droplet of hemolymph is exuded from the leg joints.
Protocol 1: Induction and Collection of Reflex Blood
This non-invasive method allows for the repeated sampling of hemolymph for chemical analysis.
Materials:
-
Live adult coccinellids (e.g., Coccinella septempunctata)
-
Fine-tipped forceps or a fine paintbrush
-
Glass microcapillary tubes (10 µL)
-
Microcentrifuge tubes (1.5 mL)
-
-20°C freezer
Procedure:
-
Gently hold the coccinellid by its elytra using the fine-tipped forceps.
-
To induce reflex bleeding, carefully apply gentle pressure to the femur-tibia joint of a leg with the forceps or stimulate the dorsal side of the abdomen with a fine brush.
-
A droplet of yellow hemolymph will be secreted at the joint.
-
Immediately collect the droplet using a glass microcapillary tube.
-
Expel the collected hemolymph into a pre-weighed 1.5 mL microcentrifuge tube.
-
Repeat for other legs if more volume is required, but avoid excessive stress to the insect.
-
Store the collected hemolymph at -20°C until chemical analysis.
Protocol 2: Extraction and Quantification of Coccinelline via GC-MS
This protocol outlines the solvent extraction of alkaloids from hemolymph and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Collected hemolymph sample
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ammonium hydroxide (NH₄OH)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Vials for GC-MS autosampler
Procedure:
-
Extraction:
-
To the microcentrifuge tube containing the hemolymph sample, add a known volume of chloroform (e.g., 200 µL).
-
Make the aqueous phase basic by adding a small amount of 25% ammonium hydroxide to reach a pH of approximately 9.
-
Vortex the mixture for 1 minute to extract the alkaloids into the organic phase.
-
Centrifuge at 4500 rpm for 10 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new, clean microcentrifuge tube.
-
Repeat the extraction process two more times with fresh chloroform, combining the organic phases.
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
-
Sample Preparation for GC-MS:
-
Reconstitute the dried extract in a known volume of chloroform (e.g., 50 µL).
-
Transfer the reconstituted sample to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the sample into the GC-MS.
-
Use a temperature program suitable for alkaloid analysis. An example program is:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 320°C at a rate of 10°C/minute.
-
Hold: Maintain 320°C for 2 minutes.
-
-
The mass spectrometer can be operated in scan mode (e.g., m/z 40-600) for identification and selective ion monitoring (SIM) mode for quantification.
-
Identify coccinelline based on its retention time and mass spectrum compared to a known standard or library data.
-
Quantitative Data Summary: Alkaloid Content in Coccinellids
| Coccinellid Species | Key Alkaloids | Typical Concentration Range (µg/mg of body weight) | Reference |
| Coccinella septempunctata | Coccinelline, Precoccinelline | 0.1 - 2.5 | [1] |
| Adalia bipunctata | Adaline, Adalinine | 0.2 - 1.8 | [2] |
| Harmonia axyridis | Harmonine, 3-hydroxypiperidin-2-one | 0.3 - 3.0 | [3][4] |
| Hippodamia convergens | Hippodamine | 0.1 - 1.5 | [3] |
Workflow for Chemical Defense Analysis
References
Troubleshooting & Optimization
Overcoming low yield in coccinelline extraction from ladybirds.
Welcome to the technical support center for coccinelline extraction from ladybirds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is coccinelline and why is it extracted from ladybirds?
Coccinelline is a defensive alkaloid found in several species of ladybirds, most notably the seven-spot ladybird (Coccinella septempunctata). It is a tricyclic azaphenalene that, along with its free base precoccinelline, provides protection against predators.[1] In the field of drug development, there is growing interest in ladybird alkaloids as potential lead structures for novel insecticides.[1]
Q2: What is the general principle behind coccinelline extraction?
The most common method for extracting coccinelline involves an initial solvent extraction followed by an acid-base extraction. The ladybird material is first homogenized in a solvent like methanol to dissolve the alkaloids. An acid-base extraction is then used to separate the basic alkaloids from other components of the extract.
Q3: Which ladybird species is the best source for coccinelline?
The seven-spot ladybird (Coccinella septempunctata) is the most well-documented source of coccinelline.[1] However, other ladybird species also produce a variety of defensive alkaloids.
Q4: What factors can influence the yield of coccinelline?
Several factors can impact the concentration of coccinelline in ladybirds, leading to variability in extraction yields. These include:
-
Diet: The quantity and quality of the ladybird's diet are critical. A restricted or poor-quality diet, such as certain aphid species, can lead to lower alkaloid levels.[2]
-
Age and Life Stage: Alkaloid concentrations can vary between different life stages (larva, pupa, adult).
-
Sex: In some ladybird species, females have higher alkaloid concentrations than males.
-
Rearing Conditions: Temperature, humidity, and light regime are important for the overall health of the ladybirds and can indirectly affect alkaloid production.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common challenge in the extraction of coccinelline. The following guide provides potential causes and solutions for this issue.
| Problem | Potential Cause | Recommended Solution |
| Low Coccinelline Content in Starting Material | Poor Ladybird Diet: Ladybirds fed on a low-quality or insufficient diet will produce less coccinelline.[2] | Ensure a consistent and high-quality diet for your ladybird colony. For example, pea aphids (Acyrthosiphon pisum) are a good quality food source for some ladybird species.[2] |
| Incorrect Ladybird Species: The concentration of coccinelline varies significantly between ladybird species. | Confirm the species of your ladybirds. Coccinella septempunctata is a known producer of coccinelline.[1] | |
| Suboptimal Rearing Conditions: Stressful or inappropriate rearing conditions can negatively impact ladybird health and alkaloid production. | Maintain optimal rearing conditions: a temperature of around 25°C, relative humidity of approximately 35%, and a consistent light-dark cycle. | |
| Inefficient Extraction | Incomplete Homogenization: If the ladybird tissue is not thoroughly homogenized, the solvent cannot effectively access and dissolve the coccinelline. | Ensure complete homogenization of the ladybird material. This can be achieved using a bead beater or a mortar and pestle with liquid nitrogen. |
| Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving the alkaloids. | Methanol is a commonly used and effective solvent for the initial extraction of ladybird alkaloids.[1] | |
| Insufficient Solvent Volume: Using too little solvent will result in an incomplete extraction. | Use a sufficient volume of solvent to fully submerge and saturate the homogenized tissue. A general guideline is a 10:1 ratio of solvent volume (in mL) to sample weight (in g). | |
| Incomplete Acid-Base Extraction: Incorrect pH adjustments or insufficient mixing during the acid-base extraction can lead to poor separation of the alkaloids. | Carefully monitor and adjust the pH at each step of the acid-base extraction. Ensure vigorous mixing during each partitioning step to maximize the transfer of coccinelline between the aqueous and organic layers. | |
| Loss of Product During Workup | Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers during the acid-base extraction, trapping the product. | To break up emulsions, you can try adding a small amount of brine, gently swirling the separatory funnel, or passing the solution through a bed of Celite. |
| Adsorption to Glassware: Coccinelline can adsorb to the surface of glassware, leading to losses. | Silanize your glassware before use to minimize adsorption. | |
| Degradation of Coccinelline: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially degrade the coccinelline. | Minimize the time the sample is in contact with strong acids or bases and avoid excessive heat during solvent evaporation. |
Experimental Protocols
Protocol 1: Coccinelline Extraction from C. septempunctata
This protocol describes a standard method for the extraction of coccinelline from adult seven-spot ladybirds.
Materials:
-
Adult C. septempunctata (fresh or frozen)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh the ladybirds and homogenize them in methanol (10 mL per 1 g of ladybirds) using a mortar and pestle or a mechanical homogenizer.
-
Initial Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes. Decant the methanolic supernatant. Repeat the extraction of the pellet with methanol twice more.
-
Acidification: Combine the methanolic extracts and acidify to pH 2 with 1 M HCl.
-
Solvent Partitioning (Removal of Non-Basic Compounds): Evaporate the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add an equal volume of dichloromethane and shake vigorously in a separatory funnel. Allow the layers to separate and discard the organic (lower) layer. Repeat this wash step twice.
-
Basification: Adjust the pH of the aqueous layer to 9 with 1 M NaOH.
-
Alkaloid Extraction: Extract the basified aqueous solution with an equal volume of dichloromethane three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude coccinelline extract.
Protocol 2: Quantification of Coccinelline using GC-MS
This protocol provides a general method for the analysis and quantification of coccinelline in an extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (GC-MS).
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Injector Temperature: 240°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 310°C at 20°C/min.
-
Hold at 310°C for 1 minute.[3]
-
-
MS Parameters:
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane or dichloromethane).[3]
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Analysis: Identify the coccinelline peak based on its retention time and mass spectrum by comparison with a known standard or literature data.
-
Quantification: Create a calibration curve using a certified standard of coccinelline to quantify the amount in the extract.
Data Presentation
Table 1: Influence of Diet on Alkaloid Recovery in Adalia bipunctata
This table summarizes the effect of diet quality on the recovery of alkaloids in adult Adalia bipunctata after reflex bleeding.
| Days After Reflex Bleeding | Alkaloid Concentration on High-Quality Diet (Acyrthosiphon pisum) (µg/mg wet body mass) | Alkaloid Concentration on Lower-Quality Diet (Aphis fabae) (µg/mg wet body mass) |
| 0 | ~0.1 | ~0.1 |
| 1 | ~0.15 | ~0.12 |
| 3 | ~0.25 | ~0.15 |
| 5 | ~0.3 | ~0.18 |
| 8 | ~0.35 | ~0.2 |
| 12 | ~0.4 | ~0.22 |
Data adapted from Oudendijk & Sloggett, 2022. The values are approximate and for illustrative purposes.[2]
Visualizations
Caption: Workflow for Coccinelline Extraction.
Caption: Troubleshooting Low Coccinelline Yield.
References
Technical Support Center: Synthetic Route to Coccinelline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the total synthesis of coccinelline. The content is tailored for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during key stages of coccinelline synthesis, with a focus on two prominent strategies: the Stevens synthesis and the Hsung stereodivergent approach.
Petrenko-Kritschenko Piperidone Synthesis & Related Annulations
Question: My Petrenko-Kritschenko reaction to form the piperidone core has a very low yield and a complex mixture of byproducts. What are the common pitfalls?
Answer: The Petrenko-Kritschenko reaction, while powerful for constructing 4-piperidones, can be sensitive to reaction conditions. Low yields are often attributed to several factors:
-
Stoichiometry and Purity of Reagents: The reaction is a multi-component condensation, and the stoichiometry of the aldehyde, amine, and acetonedicarboxylic acid ester is crucial. Ensure high purity of all starting materials, as impurities can lead to undesired side reactions. It may be beneficial to use a slight excess of the amine component.
-
pH Control: The reaction is typically run in aqueous or alcoholic solutions at a controlled pH. Deviations can hinder the cascade of Mannich-type reactions. Buffering the reaction mixture can sometimes improve reproducibility.
-
Reaction Time and Temperature: These reactions can be slow. Insufficient reaction time may lead to incomplete conversion, while excessive heat can promote decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Purification Challenges: The resulting piperidone can be a polar and highly functionalized molecule, making purification by standard column chromatography difficult. Consider alternative purification methods such as crystallization or ion-exchange chromatography. The use of a volatile solvent system for extraction is also recommended for easier workup.[1][2][3]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low yields in the Petrenko-Kritschenko reaction.
Wittig Reaction for Exocyclic Methylene Group Installation
Question: The Wittig olefination of the tricyclic ketone intermediate is sluggish and gives a poor yield. How can I improve this step?
Answer: The ketone intermediate in the coccinelline synthesis is sterically hindered, which can significantly impact the efficiency of the Wittig reaction.[4][5][6] Here are some troubleshooting strategies:
-
Choice of Base and Ylide Generation: For sterically hindered ketones, a strong, non-nucleophilic base is critical for efficient ylide generation. Potassium tert-butoxide is often more effective than n-butyllithium in these cases, as it can lead to higher yields.[6] Ensure anhydrous conditions during ylide formation to prevent quenching.
-
Reaction Temperature: While ylide formation is often done at low temperatures, the subsequent reaction with the hindered ketone may require elevated temperatures (refluxing THF or toluene) to proceed at a reasonable rate.[6]
-
Alternative Olefination Methods: If the Wittig reaction consistently fails, consider alternative methods such as the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for hindered ketones.[4][5] The Tebbe or Petasis reagents are other powerful options for methylenation.
-
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove completely. Recrystallization or specialized column chromatography techniques may be necessary.
Quantitative Data Summary: Base Effect on Wittig Methylenation of Hindered Ketones
| Base | Solvent | Temperature (°C) | Reported Yield Range (%) | Reference(s) |
| n-Butyllithium | THF | 0 to RT | 20-50 | [4][5] |
| Sodium Hydride | DMSO | RT to 50 | 30-60 | [4] |
| Potassium tert-butoxide | Ether | Reflux | 85-95 | [6] |
Krapcho Decarboxylation
Question: My Krapcho decarboxylation is incomplete, or I observe decomposition of my substrate at the required high temperatures. What can I do?
Answer: The Krapcho decarboxylation is a robust reaction but can be problematic with sensitive substrates due to the high temperatures typically required.[7][8][9]
-
Solvent and Salt Selection: The reaction is most commonly performed in wet DMSO with a salt like NaCl or LiCl. The choice of salt can influence the reaction rate. For substrates that are sensitive to high temperatures, exploring different salt and solvent combinations may allow for a reduction in the reaction temperature.
-
Microwave Irradiation: Microwave-assisted Krapcho decarboxylation has been shown to significantly reduce reaction times and can sometimes be performed at lower temperatures, potentially minimizing degradation.[10]
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to avoid prolonged heating once the reaction is complete. This can help to minimize the formation of degradation byproducts.
-
Work-up Procedure: Ensure that the work-up effectively removes the high-boiling solvent (e.g., DMSO). This is typically achieved by aqueous extraction.
Stereocontrol in Aza-[3+3] Annulation
Question: I am attempting the aza-[3+3] annulation strategy, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in the aza-[3+3] annulation is a key challenge.[11][12][13][14][15] The stereochemical outcome is influenced by several factors:
-
Chiral Auxiliaries/Catalysts: The use of chiral auxiliaries on the vinylogous amide or chiral amine catalysts is a common strategy to induce facial selectivity in the annulation. The choice of the chiral controller is critical and may require screening.
-
Reaction Conditions: Temperature, solvent, and the presence of Lewis or Brønsted acids can all influence the transition state of the cyclization and thus the diastereoselectivity. Systematic optimization of these parameters is often necessary.
-
Substrate Structure: The steric and electronic properties of the substituents on both the vinylogous amide and the iminium ion precursor can have a profound effect on the stereochemical outcome.
Logical Relationship Diagram for Stereocontrol:
Caption: Key factors influencing diastereoselectivity in aza-[3+3] annulations.
Experimental Protocols
Key Step from Stevens' Total Synthesis of Coccinelline (1979)
Formation of the Tricyclic Ketone via Petrenko-Kritschenko Reaction
-
Reaction: Condensation of the bis-acetal amine with dimethyl acetonedicarboxylate.
-
Procedure: A solution of the bis-acetal amine (1.0 equivalent) and dimethyl acetonedicarboxylate (1.1 equivalents) in a buffered aqueous solution (pH 5.5) is stirred at room temperature for 48 hours. The reaction mixture is then made basic with NaOH and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to Krapcho decarboxylation by refluxing in wet DMF with NaCl for 4 hours to yield the tricyclic ketone.
-
Purification: The crude ketone is purified by column chromatography on silica gel.
-
Reported Yield: 56% over the two steps.[16]
Key Step from Hsung's Stereodivergent Synthesis (2006)
Intramolecular Aza-[3+3] Annulation
-
Reaction: Diastereoselective intramolecular aza-[3+3] annulation of a tethered enone.
-
Procedure: To a solution of the vinylogous amide precursor (1.0 equivalent) in an appropriate solvent (e.g., toluene or CH2Cl2) is added a Lewis acid (e.g., TiCl4) or a Brønsted acid (e.g., TFA) at low temperature (-78 °C). The reaction is stirred at this temperature and allowed to slowly warm to room temperature over several hours. The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO3) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated.
-
Purification: The resulting tricyclic product is purified by flash column chromatography on silica gel.
-
Reported Diastereoselectivity: Often high, but dependent on the specific substrate and conditions.[11]
Experimental Workflow Diagram:
Caption: Simplified workflows for the Stevens and Hsung syntheses of coccinelline.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scite.ai [scite.ai]
- 11. Stereodivergent total syntheses of precoccinelline, hippodamine, coccinelline, and convergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Asymmetric Aza-[3 + 3] Annulation in the Synthesis of Indolizidines: An Unexpected Reversal of Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. synarchive.com [synarchive.com]
Improving the resolution of coccinelline peaks in chromatography.
Welcome to the technical support center for chromatographic analysis of coccinelline. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues related to peak resolution in your HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important?
A1: Resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. It is crucial for accurate quantification and identification of analytes.[1][2] Poor resolution, where peaks overlap (co-elute), can lead to inaccurate area integration, difficulty in peak identification, and unreliable analytical results.[1][3] A resolution value of 1.5 indicates baseline separation, which is the goal for most analytical methods.[1]
Q2: My coccinelline peak is tailing. What are the common causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with basic compounds like coccinelline on silica-based reversed-phase columns.[4] This distortion can compromise resolution and accuracy.[5]
Common Causes & Solutions:
-
Secondary Silanol Interactions: Residual, acidic silanol groups on the silica stationary phase can interact strongly with basic analytes, causing tailing.[4][6][7]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to 3.0 or below using an acidifier like formic or phosphoric acid. This protonates the silanol groups, minimizing unwanted secondary interactions.[4][7][8]
-
Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped column (e.g., Type B silica) or one with a polar-embedded phase. These columns are designed to shield residual silanols.[4][6]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. TEA preferentially interacts with the active silanol sites.[5]
-
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column.[7][8]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and tailing.[6][8]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected to minimize dead volume.[8]
-
Q3: My peaks are co-eluting or have very poor separation. How can I improve this?
A3: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[9] Improving separation requires optimizing the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[2][10]
Strategies to Improve Separation:
-
Optimize Selectivity (α): This is often the most powerful way to improve resolution.[10]
-
Change Mobile Phase Composition: Alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention and can improve separation in reversed-phase HPLC.[5][10]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, switch to a column with different chemistry (e.g., from a C18 to a Phenyl or Biphenyl phase) to introduce different analyte-stationary phase interactions.[9][10]
-
-
Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[10]
-
Use a Longer Column: Doubling the column length can significantly increase the theoretical plates (N), but will also increase analysis time and backpressure.
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm or solid-core particles) offer higher efficiency and better resolution. Note that this may require a UHPLC system capable of handling higher backpressures.[11]
-
-
Adjust Retention Factor (k): Ensure analytes are retained on the column long enough to be separated.
-
Optimize Column Temperature: Temperature affects solvent viscosity and analyte interactions, influencing both retention time and selectivity.[11][13]
-
Increase Temperature: Higher temperatures (e.g., 40-60°C) decrease mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter run times.[10][11]
-
Decrease Temperature: Lowering the temperature increases retention and may improve resolution for some closely eluting compounds.[1][11] It is crucial to test different temperatures to find the optimal condition for your specific separation.[13]
-
Q4: Why does my peak shape get distorted when I change my sample solvent or injection volume?
A4: The composition of the sample solvent and the injection volume can significantly impact peak shape.[14][15]
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the column inlet, leading to broad or split peaks.[8][14]
-
Large Injection Volume: Injecting a large volume, even if the solvent matches the mobile phase, can lead to peak broadening and fronting, as it effectively creates a wider initial band on the column.[16]
-
Solution: Reduce the injection volume. A general guideline is to inject a volume that is no more than 1-5% of the column's total volume.[8]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Resolution
Use the following workflow to diagnose and resolve issues with coccinelline peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. chromtech.com [chromtech.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. youtube.com [youtube.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 16. waters.com [waters.com]
Technical Support Center: Optimizing In Vitro Coccinelline Production
Welcome to the technical support center for the in vitro production of coccinelline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the biological source for in vitro coccinelline production?
A1: Coccinelline is a defensive alkaloid naturally produced by ladybird beetles (Coleoptera: Coccinellidae), such as Coccinella septempunctata.[1][2][3] For in vitro production, cell lines derived from the fat body of these insects are considered the most suitable, as the fat body has been identified as the primary site of coccinelline biosynthesis.[1][2]
Q2: What is the established biosynthetic pathway for coccinelline?
A2: In vitro studies have shown that coccinelline is most likely biosynthesized via a fatty acid pathway, rather than a polyketide pathway.[1][2] The biosynthesis involves the condensation of acetate units and the incorporation of a nitrogen atom, with glutamine being the preferred nitrogen source.[1][2] Stearic acid has been identified as a more efficient precursor than palmitic or myristic acid.[4]
Q3: Are there established insect cell lines for coccinelline production?
A3: While the proof-of-concept for in vitro coccinelline production has been demonstrated using insect tissues, the establishment of continuous, high-producing insect cell lines specifically for coccinelline is not yet widely documented in publicly available literature.[1][2] Researchers may need to establish new cell lines from the fat body of relevant ladybird beetle species. General protocols for establishing insect cell lines can be adapted for this purpose.
Q4: What are the key factors to consider when optimizing culture conditions?
A4: Based on general principles of in vitro alkaloid production, several factors are critical for optimizing coccinelline yield:
-
Media Composition: The basal medium should be supplemented with appropriate nutrients, including precursors for the fatty acid biosynthesis pathway.
-
Precursor Feeding: The addition of precursors like acetate and glutamine can enhance production.[1][2] Stearic acid may also be a valuable supplement.[4]
-
Elicitation: The use of biotic or abiotic elicitors can stimulate secondary metabolite production in cell cultures.
-
Growth Regulators: While more commonly associated with plant cell culture, the impact of insect-specific growth regulators on cell proliferation and secondary metabolism should be investigated.
-
Cultural Conditions: Physical parameters such as temperature, pH, and dissolved oxygen levels need to be optimized for the specific cell line.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no coccinelline yield | - Inappropriate cell line (not from the fat body).- Suboptimal media composition.- Insufficient precursor availability.- Non-optimized culture conditions (pH, temperature). | - Establish a cell line from the fat body of a known coccinelline-producing ladybird species.- Test different insect cell culture media and supplements.- Supplement the medium with acetate, glutamine, and stearic acid.- Perform a design of experiments (DoE) to optimize pH and temperature. |
| Slow cell growth | - Nutrient-deficient medium.- Suboptimal physical culture parameters.- Cell line instability. | - Enrich the medium with essential amino acids, vitamins, and growth factors.- Optimize temperature, pH, and agitation/aeration rates.- Re-evaluate the cell line's viability and consider re-cloning from the parent stock. |
| Contamination of cultures | - Poor aseptic technique.- Contaminated reagents or media.- Inadequate incubator maintenance. | - Strictly adhere to sterile techniques.- Filter-sterilize all media and reagents.- Regularly clean and disinfect incubators and laminar flow hoods. |
| Cell clumping | - Presence of extracellular DNA from dead cells.- Cell-specific adhesion properties. | - Gently triturate the cell suspension during subculture.- Consider adding a low concentration of a non-toxic surfactant. |
Experimental Protocols
Protocol 1: Establishment of a Primary Culture from Ladybird Beetle Fat Body
This protocol is a generalized procedure and may require optimization for specific species.
-
Disinfection: Surface sterilize adult ladybird beetles by immersing them in 70% ethanol for 5-10 minutes, followed by two rinses in sterile distilled water.
-
Dissection: Under sterile conditions in a laminar flow hood, dissect the beetles in a sterile dissection buffer (e.g., insect saline). Carefully isolate the fat body tissue.
-
Tissue Preparation: Wash the isolated fat body tissue twice with fresh dissection buffer. Mince the tissue into small fragments (approximately 1 mm³).
-
Explant Culture: Place the tissue fragments in a T-25 flask containing a suitable insect cell culture medium (e.g., Grace's Insect Medium or Schneider's Insect Medium) supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Incubate the flask at 25-28°C.
-
Monitoring: Observe the culture daily for cell migration from the explants. Change half of the medium weekly.
-
Subculture: Once a significant population of adherent cells is established, dislodge the cells using a cell scraper or gentle enzymatic digestion (e.g., TrypLE) and transfer them to a new flask.
Protocol 2: Optimization of Precursor Feeding for Coccinelline Production
-
Cell Seeding: Seed the established fat body cell line into multiple T-25 flasks or 6-well plates at a consistent initial density.
-
Basal Medium: Use a production medium that has been optimized for cell growth.
-
Precursor Addition: Prepare sterile stock solutions of sodium acetate, L-glutamine, and stearic acid (solubilized with a suitable carrier like cyclodextrin).
-
Experimental Design: Add the precursors to the cultures at various concentrations. A full factorial or fractional factorial design can be used to investigate the effects of individual precursors and their interactions.
-
Acetate: 0.1 mM, 1 mM, 10 mM
-
Glutamine: 2 mM, 5 mM, 10 mM
-
Stearic Acid: 10 µM, 50 µM, 100 µM
-
-
Incubation: Incubate the cultures under standard conditions for a defined period (e.g., 7-10 days).
-
Sampling and Analysis: Harvest the cells and the culture supernatant separately. Extract the alkaloids and quantify the coccinelline content using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Analyze the data to determine the optimal concentration of each precursor for maximizing coccinelline yield.
Data Presentation
Table 1: Hypothetical Data for Precursor Feeding Optimization
| Acetate (mM) | Glutamine (mM) | Stearic Acid (µM) | Coccinelline Yield (µg/g dry cell weight) |
| 0.1 | 2 | 10 | 5.2 ± 0.8 |
| 1 | 2 | 10 | 15.6 ± 1.2 |
| 10 | 2 | 10 | 25.3 ± 2.1 |
| 1 | 5 | 10 | 22.8 ± 1.9 |
| 1 | 10 | 10 | 35.1 ± 2.5 |
| 1 | 5 | 50 | 45.7 ± 3.3 |
| 1 | 5 | 100 | 42.1 ± 3.0 |
| 10 | 10 | 50 | 68.4 ± 4.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Simplified proposed biosynthetic pathway of coccinelline.
Caption: General experimental workflow for in vitro coccinelline production.
References
- 1. zin.ru [zin.ru]
- 2. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Coccinelline in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of coccinelline in complex biological matrices such as plasma, serum, and hemolymph.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying coccinelline in biological samples?
The primary challenges include:
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Low Concentrations: Coccinelline may be present at very low concentrations, requiring highly sensitive analytical methods.
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Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1] This can affect the accuracy and reproducibility of the results.
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Sample Stability: Coccinelline may be unstable during sample collection, storage, and processing. It is crucial to establish the stability of the analyte under various conditions.
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Extraction Efficiency: Recovering a consistent and high amount of coccinelline from the matrix is critical for accurate quantification. The choice of extraction method can significantly impact recovery.
Q2: Which analytical technique is most suitable for coccinelline quantification?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying coccinelline in biological matrices. This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to minimize matrix effects:
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Effective Sample Preparation: Use a robust sample preparation method to remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common.
-
Chromatographic Separation: Optimize the chromatographic method to separate coccinelline from co-eluting matrix components.
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Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice to compensate for matrix effects and variations in sample processing. If a labeled standard is unavailable, a structural analog can be used.
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Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[3]
Q4: What are the critical parameters to consider for method validation?
A bioanalytical method for coccinelline quantification should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):
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Selectivity and Specificity
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Linearity and Range
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Accuracy and Precision (intra- and inter-day)
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Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
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Stability (freeze-thaw, short-term, long-term, stock solution)
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot common issues encountered during coccinelline quantification.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Interfering compounds. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure coccinelline is in a single ionic state. 3. Dilute the sample. 4. Improve sample clean-up or chromatographic separation. |
| Inconsistent Retention Times | 1. Leak in the HPLC system. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations. | 1. Check and tighten all fittings. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase and ensure proper mixing. 4. Use a column oven to maintain a constant temperature. |
| Low Signal Intensity or No Peak | 1. Low extraction recovery. 2. Analyte degradation. 3. Ion suppression due to matrix effects. 4. Instrument sensitivity issues. | 1. Optimize the extraction procedure (solvent, pH, mixing time). 2. Investigate analyte stability at each step of the process. 3. Improve sample clean-up; dilute the sample. 4. Check mass spectrometer tuning and calibration. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Co-eluting interferences from the matrix. | 1. Use high-purity solvents and flush the system. 2. Clean the ion source according to the manufacturer's instructions. 3. Enhance sample preparation and chromatographic separation. |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Standardize all steps of the sample preparation protocol. 2. Use an appropriate internal standard. 3. Perform system suitability tests to ensure instrument performance. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a simple and fast method suitable for initial method development.
Methodology:
-
Pipette 100 µL of the biological sample (e.g., plasma, hemolymph) into a microcentrifuge tube.
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Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
Methodology:
-
To 100 µL of the biological sample, add 50 µL of 1M sodium carbonate buffer (pH 9.5) and the internal standard.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
LC-MS/MS Parameters (Hypothetical for Coccinelline)
The following are suggested starting parameters for method development.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Coccinelline: Precursor ion (Q1) m/z 210.2 -> Product ion (Q3) m/z 192.2 (loss of H₂O).
-
Internal Standard (e.g., a structural analog): To be determined based on the chosen standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: To be optimized for the specific instrument.
-
Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data for a validated bioanalytical method for coccinelline.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 1.5 | 102.1 | 6.5 | 103.5 | 7.8 |
| Mid | 75 | 97.8 | 4.1 | 99.1 | 5.3 |
| High | 400 | 101.5 | 3.5 | 100.8 | 4.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 95.8 |
| High | 88.1 | 97.2 |
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioassays for Coccinelline's Defensive Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of bioassays for testing the defensive properties of coccinelline.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for dissolving coccinelline for bioassays?
A1: The choice of solvent depends on the specific bioassay. For many bioassays, acetone is a good initial choice due to its volatility, which allows it to evaporate quickly, leaving the compound on the test surface.[1][2] Ethanol is another suitable option. It is crucial to run a solvent-only control to ensure the solvent itself does not affect the test organism's behavior or survival. For certain applications, especially with lipophilic compounds, less volatile solvents might be necessary, but their potential toxicity to the test insect must be carefully evaluated.
Q2: How can I determine the appropriate concentration range for coccinelline in my bioassays?
A2: It is recommended to start with a wide range of concentrations, spanning several orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). This preliminary range-finding study will help identify the concentrations that elicit a measurable response, from no effect to a strong effect (e.g., high mortality or complete deterrence).[3] Based on these initial results, a narrower range of concentrations can be selected for definitive dose-response experiments to determine metrics like LD50 (lethal dose, 50%) or ED50 (effective dose, 50%).
Q3: How can I minimize the loss of coccinelline due to volatility during my experiments?
A3: Volatility can be a significant issue in bioassays with compounds like alkaloids.[4][5] To minimize loss, prepare solutions fresh and store them in tightly sealed containers in a cool, dark place. When applying the compound to a surface, do so in a controlled environment with minimal air currents. For certain assays, using a closed-system design, such as a sealed petri dish or olfactometer, can help maintain the desired concentration of the volatile compound in the air.
Q4: What are the key considerations for selecting a predator or herbivore species for the bioassay?
A4: The choice of the test organism is critical and should be guided by the ecological relevance of the interaction you are studying. Ideally, select a natural predator or herbivore of the coccinellid species from which coccinelline was isolated. If this is not feasible, choose a generalist predator or herbivore that is known to be sensitive to chemical defenses. Ensure that the test organisms are healthy, of a consistent age and developmental stage, and have been reared under standardized conditions to minimize variability in their responses.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality in control group | Solvent toxicity, environmental stress (temperature, humidity), improper handling of insects, or underlying health issues in the insect colony. | Run a preliminary test with the solvent alone to confirm its non-toxicity at the concentration used. Ensure environmental conditions are optimal and stable. Handle insects gently and minimize stress. Use healthy, robust insects from a well-maintained colony.[6] |
| No observable effect even at high concentrations | Coccinelline may not have the tested defensive property against the chosen species. The concentration range might still be too low. The compound may have degraded. | Consider testing a different type of defensive property (e.g., if a toxicity assay fails, try a repellency or antifeedant assay). Perform a wider range-finding study with even higher concentrations. Check the stability of your coccinelline sample and prepare fresh solutions.[7] |
| High variability in results between replicates | Inconsistent application of the compound, genetic variability within the test insect population, or slight variations in experimental conditions. | Ensure precise and consistent application of coccinelline in all replicates. Use a genetically homogeneous population of test insects if possible. Strictly control all experimental parameters, including temperature, humidity, light, and photoperiod.[3][4] |
| Precipitation of coccinelline in the solvent | The concentration of coccinelline exceeds its solubility in the chosen solvent. | Try a different solvent in which coccinelline is more soluble. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation. If precipitation persists, a lower concentration may need to be used, or a co-solvent system could be explored.[6] |
Quantitative Data
Table 1: Alkaloid Content and Ant Deterrence of Epilachna paenulata Alkaloid Extract [8]
| Life Stage | Total Alkaloid Content (µ g/individual ± SD) | Ant Deterrence (Mean number of ants feeding) |
| Eggs | 0.8 ± 0.1 | Not Tested |
| Larvae | 1.2 ± 0.2 | 8.7 ± 2.1 |
| Pupae | 2.5 ± 0.4 | 6.3 ± 1.8 |
| Adults | 5.8 ± 0.9 | 2.1 ± 0.7 |
| Control (Sucrose only) | N/A | 15.4 ± 3.2 |
Table 2: Example Presentation of Toxicity Data for a Predator (Coccinella septempunctata) Exposed to Various Insecticides (Template for Coccinelline Data) [9][10]
| Compound | LD50 (ng a.i./insect) | 95% Confidence Interval | Slope ± SE |
| Deltamethrin | 0.98 | 0.85 - 1.12 | 1.54 ± 0.21 |
| Imidacloprid | 671.56 | 598.23 - 751.45 | 2.87 ± 0.33 |
| Chlorantraniliprole | 482.71 (LR50 in g a.i./ha) | 412.5 - 564.8 | 1.98 ± 0.19 |
| Coccinelline | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
Antifeedant Bioassay (Choice Test)
Objective: To determine the antifeedant properties of coccinelline against a target herbivore.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
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Leaf discs of a host plant palatable to the test insect
-
Coccinelline stock solution (in a suitable volatile solvent)
-
Solvent for control
-
Test insects (e.g., larvae of a generalist herbivore)
-
Forceps
-
Micropipette
Methodology:
-
Prepare a series of coccinelline solutions of varying concentrations.
-
Cut leaf discs of a uniform size from the host plant.
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For each Petri dish, treat one half of a leaf disc with a specific concentration of the coccinelline solution and the other half with the solvent control. Allow the solvent to evaporate completely.
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Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
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Place the prepared leaf disc in the center of the Petri dish.
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Introduce a single, pre-starved test insect into each Petri dish.
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Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
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After 24 hours, measure the area of the leaf disc consumed for both the treated and control halves.
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Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the area consumed on the control half and T is the area consumed on the treated half.
Repellency Bioassay (Area Preference Test)
Objective: To assess the repellent effect of coccinelline on a target predator or scavenger.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
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Coccinelline stock solution
-
Solvent for control
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Test insects (e.g., ants or ground beetles)
-
Timer
Methodology:
-
Cut filter paper discs to fit the bottom of the Petri dishes.
-
Treat one half of each filter paper disc with the coccinelline solution and the other half with the solvent control. Allow the solvent to evaporate.
-
Place the treated filter paper in the Petri dish.
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Introduce a set number of test insects (e.g., 10-20) into the center of the Petri dish.
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Record the number of insects on the treated and control halves of the filter paper at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Calculate the Percent Repellency (PR) for each time point using the formula: PR = [(Nc - Nt) / (Nc + Nt)] * 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.[11]
Toxicity Bioassay (Topical Application)
Objective: To determine the contact toxicity of coccinelline to a target predator.
Materials:
-
Microsyringe or microapplicator
-
Coccinelline stock solutions of varying concentrations
-
Solvent for control
-
Test insects (e.g., adult predatory beetles)
-
CO2 for anesthetizing insects
-
Vials or small containers for observation
-
Food and water for the observation period
Methodology:
-
Anesthetize the test insects lightly with CO2.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of the coccinelline solution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place each treated insect in an individual vial with access to food and water.
-
Maintain the vials in a controlled environment.
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to right itself when prodded.
-
Calculate the percentage mortality for each concentration and perform probit analysis to determine the LD50 value.
Visualizations
Caption: Experimental workflow for assessing the defensive properties of coccinelline.
Caption: Hypothetical signaling pathway for coccinelline-induced deterrence.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition, Repellent Action, and Toxicity of Essential Oils from Lippia origanoide, Lippia. alba Chemotypes, and Pogostemon cablin on Adults of Ulomoides dermestoides (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coccinelline Biosynthetic Pathway Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the efficiency of the coccinelline biosynthetic pathway. As the precise enzymatic steps and genetic determinants of coccinelline biosynthesis are not yet fully elucidated, this guide also draws upon established principles from the metabolic engineering of other fatty acid-derived alkaloids and secondary metabolites.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at increasing coccinelline production in a heterologous host.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CC-001 | Low or no detectable coccinelline production | 1. Inefficient expression or activity of biosynthetic enzymes. 2. Insufficient precursor supply (e.g., acetate, fatty acids, glutamine). 3. Toxicity of coccinelline or pathway intermediates to the host organism. 4. Incorrect subcellular localization of enzymes. | 1. Codon-optimize biosynthetic genes for the expression host. Use strong, inducible promoters. Co-express chaperones. 2. Supplement the culture medium with precursors (e.g., sodium acetate, fatty acids). Engineer host metabolism to overproduce acetyl-CoA and malonyl-CoA. 3. Use a host strain with higher tolerance. Implement in situ product removal strategies. 4. Add localization signals to enzymes to target them to specific organelles (e.g., mitochondria, peroxisomes). |
| CC-002 | Accumulation of pathway intermediates | 1. Bottleneck at a specific enzymatic step. 2. Feedback inhibition of a downstream enzyme. 3. Instability of a particular enzyme. | 1. Increase the expression level of the enzyme responsible for the subsequent step. 2. Use enzyme variants that are less sensitive to feedback inhibition. 3. Perform protein engineering to enhance enzyme stability. |
| CC-003 | High variability in coccinelline titers between cultures | 1. Inconsistent induction of gene expression. 2. Plasmid instability. 3. Variations in culture conditions. | 1. Ensure uniform concentration and timing of inducer addition. 2. Integrate the biosynthetic pathway into the host genome. 3. Standardize media composition, pH, temperature, and aeration. |
| CC-004 | Host growth inhibition upon pathway induction | 1. Metabolic burden from expressing multiple heterologous proteins. 2. Depletion of essential primary metabolites. 3. Toxicity of accumulated products or intermediates. | 1. Use lower induction levels or weaker promoters. 2. Engineer the host to enhance the flux towards depleted metabolites. 3. Identify and mitigate the toxic compound (see CC-001, solution 3). |
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic origin of coccinelline?
A1: Coccinelline is an alkaloid believed to be biosynthesized through a fatty acid pathway, rather than a polyketide pathway. In vitro labeling experiments have shown that acetate is a primary precursor, and glutamine is the likely source of the nitrogen atom. The biosynthesis is thought to occur in the fat body of ladybird beetles[1][2][3].
Q2: Which precursors should I feed to my culture to potentially increase coccinelline yield?
A2: Based on its proposed biosynthetic origin, supplementing the culture medium with acetate and glutamine may enhance coccinelline production. Additionally, as it is derived from a fatty acid pathway, providing specific fatty acids could also be beneficial, though the exact fatty acid precursor for coccinelline is not definitively known[1][2][3].
Q3: What are typical yields for engineered fatty acid-derived secondary metabolites in heterologous hosts?
A3: While specific yield data for heterologously produced coccinelline is not available, production titers for other engineered fatty acid-derived or similar complex metabolites can serve as a benchmark. For instance, engineered E. coli has been shown to produce alkanes and alkenes derived from fatty acids at titers up to 140 mg/L[4]. The production of other complex alkaloids in yeast has reached titers from the µg/L to the low mg/L range[5][6].
| Product Class | Host Organism | Titer Range | Reference |
| Alkanes/Alkenes | Escherichia coli | ~140 mg/L | [4] |
| Triketide Lactones | Escherichia coli | up to 0.39 g/L | [7] |
| Benzylisoquinoline Alkaloids | Saccharomyces cerevisiae | 80 µg/L - 676 µg/L | [5] |
| Morphinan Alkaloids | Saccharomyces cerevisiae | 4.7 mg/L - 70 mg/L (from thebaine) | [6] |
Q4: Are there any known signaling pathways that could be manipulated to enhance coccinelline production?
A4: While specific signaling pathways regulating coccinelline biosynthesis are unknown, general principles of secondary metabolism suggest that pathways responsive to stress and nutrient limitation often play a regulatory role. For example, in many organisms, pathways like the target of rapamycin (TOR) signaling and pathways involving stress-responsive transcription factors can influence the production of secondary metabolites. Modulating these pathways, for instance by altering nutrient conditions or overexpressing key regulators, could potentially enhance coccinelline biosynthesis.
Experimental Protocols
Protocol 1: Precursor Feeding Experiment
-
Culture Preparation: Grow the engineered microbial strain in a suitable defined medium to mid-log phase.
-
Induction: Induce the expression of the coccinelline biosynthetic pathway genes.
-
Precursor Addition: Divide the culture into experimental groups and a control group. To the experimental groups, add sterile-filtered solutions of potential precursors at various concentrations (e.g., sodium acetate: 10-100 mM; L-glutamine: 5-50 mM).
-
Incubation: Continue incubation under standard conditions for 48-72 hours.
-
Sampling and Analysis: Withdraw samples at regular intervals. Extract metabolites and analyze for coccinelline and pathway intermediates using LC-MS or GC-MS.
-
Data Interpretation: Compare the titers of coccinelline in the experimental groups to the control group to determine the effect of precursor feeding.
Protocol 2: Gene Expression Tuning for Pathway Balancing
-
Library Construction: Create a library of expression plasmids where each putative biosynthetic gene is under the control of a different strength promoter.
-
Strain Construction: Transform the host strain with different combinations of these plasmids to generate a library of strains with varying expression levels of each pathway enzyme.
-
Screening: Cultivate the library of strains in a high-throughput format (e.g., 96-well deep-well plates).
-
Metabolite Analysis: After a suitable incubation period, perform a rapid screen for coccinelline production (e.g., using a colorimetric assay if available, or a high-throughput LC-MS method).
-
Selection and Validation: Select the strains showing the highest coccinelline titers and validate their performance in larger-scale fermentations.
Visualizations
Caption: A hypothetical biosynthetic pathway for coccinelline based on a fatty acid synthase (FAS) model.
Caption: A general experimental workflow for increasing the production of coccinelline.
Caption: A simplified signaling pathway illustrating the potential regulation of secondary metabolism.
References
- 1. Frontiers | A Brief Journey into the History of and Future Sources and Uses of Fatty Acids [frontiersin.org]
- 2. Frontiers | Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs) [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Engineering an iterative polyketide pathway in Escherichia coli results in single-form alkene and alkane overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering strategies for the fermentative production of plant alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative production of an enantiomeric pair by engineered polyketide synthases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Coccinelline and Other Ladybird Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ladybird beetles (family Coccinellidae) are well-known for their aposematic coloration, a warning to predators of their potent chemical defenses. These defenses are largely mediated by a diverse array of alkaloids secreted via "reflex bleeding" from their leg joints.[1] These compounds not only serve an ecological purpose but also represent a rich source of bioactive molecules with potential applications in insecticide development and pharmacology.
The first ladybird alkaloid to be characterized was coccinelline, a tricyclic azaphenalene N-oxide from the seven-spot ladybird (Coccinella septempunctata).[2][3] Since its discovery, numerous other alkaloids have been isolated from various ladybird species, including precoccinelline (the precursor to coccinelline), adaline, hippodamine, and harmonine. These alkaloids exhibit a range of biological activities, primarily targeting the nervous system of invertebrates, but also demonstrating antimicrobial and cytotoxic effects.
This guide provides an objective comparison of the bioactivity of coccinelline with other prominent ladybird alkaloids, supported by experimental data. We will delve into their comparative potency across different biological assays, detail the experimental protocols used for these evaluations, and illustrate the key mechanisms of action.
Comparative Bioactivity: A Quantitative Overview
The primary mechanism of action for many ladybird alkaloids is the antagonism of nicotinic acetylcholine receptors (nAChRs), crucial components of the insect central nervous system.[4] However, the potency and selectivity of this action vary significantly between alkaloids. Furthermore, some alkaloids, like harmonine, exhibit distinct bioactivities, including antimicrobial and cytotoxic effects.
Neurotoxic/Insecticidal Activity (nAChR Antagonism)
The neurotoxicity of these alkaloids is primarily attributed to their ability to inhibit nAChRs. Studies show they act as non-competitive inhibitors, binding to an allosteric site within the receptor's ion channel rather than competing with acetylcholine at its binding site.[1] This mode of action is a promising avenue for insecticide development.
A key finding is that the structural form of the alkaloid dramatically impacts its potency. For instance, coccinelline, the N-oxide form, is significantly less potent as an nAChR inhibitor than its precursor, precoccinelline.[1] In contrast, alkaloids like (-)-adaline and hippodamine show remarkable selectivity and high potency against insect nAChRs compared to their mammalian counterparts, highlighting their potential as selective insecticides.[2][5]
| Alkaloid | Target/Assay | Bioactivity (IC₅₀) | Selectivity | Source Species | Citation |
| Coccinelline | Torpedo muscle nAChR ([³H]-TCP Binding) | > 100 µM | - | Coccinella septempunctata | [1] |
| Precoccinelline | Torpedo muscle nAChR ([³H]-TCP Binding) | 1.8 µM | - | Coccinella septempunctata | [1] |
| (-)-Adaline | Locust Neuronal nAChR | 1.4 µM | ~14.5-fold vs. Human | Adalia bipunctata | [5] |
| Human Muscle (TE671) nAChR | 20.3 µM | - | Adalia bipunctata | [5] | |
| Rat α3β4 nAChR (recombinant) | 0.5 µM | ~113-fold vs. Rat α4β2 | Adalia bipunctata | [6] | |
| Hippodamine | Locust Neuronal nAChR | Potent Antagonist | Up to 1205-fold vs. Human | Hippodamia convergens | [2] |
Table 1: Comparative inhibitory activity of ladybird alkaloids on nicotinic acetylcholine receptors (nAChRs). IC₅₀ values represent the concentration required to inhibit 50% of the receptor or binding activity.
Cytotoxic and Antimicrobial Activity
While nAChR antagonism is a common theme, some ladybird alkaloids possess other significant bioactivities. Harmonine, isolated from the invasive harlequin ladybird (Harmonia axyridis), is a prime example. It displays broad-spectrum antimicrobial activity and potent cytotoxic effects against various human cancer cell lines.
| Alkaloid | Target Cell Line | Bioactivity (IC₅₀) | Activity Type | Source Species | Citation |
| Harmonine | K-562 (Human Myelogenous Leukemia) | 18.5 µM | Cytotoxic | Harmonia axyridis | |
| HUVEC (Human Endothelial Cells) | 21.3 µM | Cytotoxic | Harmonia axyridis | ||
| HeLa (Human Cervical Cancer) | 37.0 µM | Cytotoxic | Harmonia axyridis | ||
| MCF-7 (Human Breast Adenocarcinoma) | 38.0 µM | Cytotoxic | Harmonia axyridis | ||
| Sf9 (Lepidopteran) | 57 µM | Cytotoxic | Harmonia axyridis | ||
| Mycobacterium smegmatis | 64 µg/mL (MIC) | Antimicrobial | Harmonia axyridis | ||
| Plasmodium falciparum (3D7) | 1.9 µM | Antimalarial | Harmonia axyridis |
Table 2: Cytotoxic, antimicrobial, and antimalarial activities of harmonine. IC₅₀ values represent the concentration for 50% inhibition of cell proliferation. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Whole-Organism Toxicity Comparison
Bioassays using whole-body extracts provide a holistic view of toxicity. A study using the water flea Daphnia magna as a model organism demonstrated a clear hierarchy in the overall toxicity of different ladybird species, which correlates with their primary defensive alkaloids.
| Ladybird Species | Primary Alkaloid(s) | Relative Toxicity | Citation |
| Harmonia axyridis | Harmonine | Most Toxic | [7] |
| Adalia bipunctata | Adaline | ↓ | [7] |
| Coccinella septempunctata | Coccinelline | Least Toxic | [7] |
Table 3: Interspecific comparison of ladybird toxicity using a Daphnia magna bioassay. The ranking reflects the lethal dose (LD₅₀) of whole-body extracts.
Mechanisms of Action & Experimental Workflows
Understanding the molecular targets and experimental approaches is critical for evaluating these alkaloids. The following diagrams illustrate the primary mechanism of neurotoxicity and a general workflow for bioactivity screening.
Caption: Mechanism of non-competitive antagonism of nAChRs by ladybird alkaloids.
Caption: General experimental workflow for comparing ladybird alkaloid bioactivity.
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assay
This protocol is based on whole-cell patch-clamp electrophysiology, a standard method for studying ion channel function.
Objective: To determine the inhibitory concentration (IC₅₀) of alkaloids on specific nAChR subtypes.
Methodology:
-
Cell Culture:
-
For vertebrate nAChRs, use a cell line endogenously expressing the target receptor (e.g., TE671 cells for human muscle-type nAChRs).[5]
-
For invertebrate nAChRs, prepare primary cultures of neurons from the target insect (e.g., locust Schistocerca gregaria).[5]
-
Alternatively, express specific recombinant nAChR subunits in Xenopus laevis oocytes for precise subtype analysis.[6]
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Maintain cells in an external saline solution.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration. Clamp the membrane potential at a holding potential (e.g., -75 mV).[8]
-
Apply the nAChR agonist (e.g., 10-100 µM Acetylcholine) using a rapid perfusion system to elicit a baseline current response.
-
Co-apply the agonist with increasing concentrations of the test alkaloid (e.g., 0.1 µM to 100 µM).
-
Record the peak and sustained current for each concentration.
-
-
Data Analysis:
-
Measure the percentage inhibition of the agonist-induced current at each alkaloid concentration.
-
Plot the percentage inhibition against the logarithm of the alkaloid concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effect (IC₅₀) of an alkaloid on cultured cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test alkaloid (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 50 µL of a 0.4% MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the alkaloid concentration and fit the data to determine the IC₅₀ value.
Conclusion
The bioactivity of ladybird alkaloids is both diverse and potent. While coccinelline itself is a relatively weak nAChR inhibitor, its precursor, precoccinelline, shows significant activity. This comparison highlights that other ladybird alkaloids, such as (-)-adaline and hippodamine, are far more potent and selective neurotoxins, making them superior candidates for the development of novel insecticides.[1][2][5] Concurrently, harmonine stands out for its distinct and potent cytotoxic and antimicrobial properties, opening avenues for research in oncology and infectious diseases.
The data underscores the importance of detailed structure-activity relationship studies. Minor chemical modifications, such as the N-oxidation that converts precoccinelline to coccinelline, can drastically alter bioactivity. Future research should focus on synthesizing analogs of the most potent alkaloids, like adaline and harmonine, to optimize their selectivity and efficacy for therapeutic or agricultural applications while minimizing off-target effects.
References
- 1. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intraspecific and interspecific comparison of toxicity of ladybirds (Coleoptera: Coccinellidae) with contrasting colouration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Deterrent Efficacy of Coccinelline: A Comparative Analysis of Predator Response
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of coccinelline's role in deterring specific predators, supported by experimental data and detailed methodologies.
The chemical defense mechanisms of ladybird beetles (Coccinellidae) are a subject of significant interest in the fields of chemical ecology and drug development. Among the array of defensive alkaloids they produce, coccinelline and its precursors are key components believed to play a crucial role in deterring predation. This guide provides a comparative analysis of the available scientific evidence on the effectiveness of these chemical defenses against various predators, with a focus on experimental validation.
While direct comparative studies quantifying the specific deterrent effect of purified coccinelline against a wide range of predators are limited in the current body of research, valuable insights can be drawn from studies on the chemical defenses of different ladybird species. Ladybirds utilize a defense mechanism known as "reflex bleeding," where they secrete droplets of hemolymph containing a cocktail of toxic alkaloids, including coccinelline, from their leg joints when threatened[1][2]. The bright aposematic coloration of many ladybird species serves as a visual warning to predators of their chemical defenses[1][3].
Comparative Predator Deterrence
The effectiveness of ladybird chemical defenses varies among different predator guilds. The following table summarizes the observed responses of key predator groups to ladybird alkaloids, providing a qualitative comparison.
| Predator Group | Observed Deterrent Effect | Key Findings & Citations |
| Ants | High | Field and laboratory experiments have demonstrated that alkaloid extracts from ladybirds are deterrent to ants. For instance, the alkaloid extract of the ladybird Epilachna paenulata was shown to be a significant deterrent to the Argentine ant (Linepithema humile)[4]. Similarly, the reflex blood of Hyperaspis trifurcata, containing carminic acid, was found to be repellent to ants[5]. |
| Spiders | Variable | The response of spiders to ladybird chemical defenses appears to be species-dependent. Laboratory bioassays with wolf spiders showed that adult ladybirds (E. paenulata) were better protected than their larval and pupal stages[4]. However, some web-spinning spiders may consume ladybirds, possibly due to their inability to select prey caught in their webs[6]. |
| Birds | Generally High | The conspicuous coloration of ladybirds is primarily considered a warning signal to avian predators. Ingestion of ladybirds can be toxic to birds, and they often learn to avoid them[7]. However, some bird species that hunt on the wing may consume ladybirds, suggesting a degree of resistance to their toxins[6]. |
| Amphibians | Low | Studies of the gut contents of frogs and toads have shown that they frequently consume ladybirds, with some studies reporting them as a notable percentage of their dietary items[6][8]. It is hypothesized that amphibians have a limited ability to discriminate against chemically defended prey due to their reliance on prey movement as a primary attack cue and may have evolved a non-specific resistance to these toxins[6][8]. |
Experimental Protocols
To provide a clear understanding of how the deterrent effects of coccinellid alkaloids are validated, the following section details a representative experimental protocol adapted from studies on ant deterrence.
Protocol: Ant Deterrence Bioassay
This protocol is based on the methodology used to test the deterrent effect of ladybird alkaloid extracts on ants[4].
Objective: To quantify the repellent effect of a chemical compound (e.g., coccinelline or ladybird alkaloid extract) on a specific ant species.
Materials:
-
Foraging arena (e.g., a Petri dish or a larger container with fluon-coated sides to prevent escape)
-
Foraging ant colony (e.g., Linepithema humile)
-
Bait (e.g., mealworm larvae or a sugar solution)
-
Test compound (e.g., purified coccinelline or a crude alkaloid extract) dissolved in a suitable solvent (e.g., ethanol)
-
Control solution (solvent only)
-
Micropipette
-
Timer
-
Video recording equipment (optional, for detailed behavioral analysis)
Procedure:
-
Arena Setup: Place a food source (bait) in the center of the foraging arena.
-
Treatment Application:
-
Treated Bait: Apply a standardized amount of the test compound solution to the surface of the bait.
-
Control Bait: Apply an equal volume of the solvent to a separate, identical bait.
-
-
Ant Introduction: Introduce a standardized number of foraging ants into the arena.
-
Observation: Record the interactions of the ants with both the treated and control baits over a set period (e.g., 30 minutes).
-
Data Collection: Quantify the following metrics:
-
Time to first contact: The time it takes for an ant to first touch each bait.
-
Number of contacts: The total number of times ants touch each bait.
-
Duration of contact: The total time ants spend in contact with each bait.
-
Recruitment: The number of ants recruited to each bait over time.
-
Bait removal: Whether the ants successfully remove the bait from its initial location.
-
-
Statistical Analysis: Compare the data from the treated and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test) to determine if there is a significant deterrent effect.
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the underlying logic of predator deterrence, the following diagrams are provided.
Caption: Workflow for a predator deterrence bioassay.
Caption: Logical pathway of chemical defense against predators.
References
- 1. A ladybug's bright colors advertise toxic chemical defenses | Colorado Arts and Sciences Magazine | University of Colorado Boulder [colorado.edu]
- 2. youtube.com [youtube.com]
- 3. Coccinellidae - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. eje.cz [eje.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Cross-Species Examination of Coccinelline Biosynthesis: Unraveling the Defensive Arsenal of Ladybirds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biosynthesis of coccinelline and related defensive alkaloids across different ladybird species. We delve into the current understanding of the biosynthetic pathways, present available quantitative data, and detail relevant experimental methodologies.
Coccinelline, a tricyclic alkaloid, and its structural analogs are key components of the chemical defense system in ladybird beetles (family Coccinellidae), rendering them unpalatable to predators. Understanding the biosynthesis of these potent molecules offers insights into insect chemical ecology and may pave the way for novel applications in drug development and biocontrol. This guide synthesizes the available research on the biosynthesis of these fascinating natural products, with a focus on a cross-species comparison.
Biosynthetic Pathways: A Common Blueprint with Species-Specific Variations
The biosynthesis of coccinelline and related alkaloids, such as adaline and harmonine, is understood to originate from fatty acid metabolism.[1][2] Early studies utilizing radiolabeled precursors have demonstrated that acetate units are fundamental building blocks, incorporated into the alkaloid backbone.[1] The biosynthesis is localized in the fat body of the insects, a central metabolic organ.[1][3] Glutamine has been identified as the likely nitrogen donor for the heterocyclic ring system.[1]
While the general pathway appears conserved, there are notable species-specific differences in the preferred fatty acid precursors. In vitro incorporation experiments have revealed that stearic acid is more efficiently incorporated into coccinelline in Coccinella septempunctata and into harmonine in Harmonia axyridis. In contrast, myristic acid is the preferred precursor for the biosynthesis of adaline in Adalia bipunctata.[2][4]
The precise enzymatic steps and intermediates that convert these linear fatty acid precursors into complex polycyclic alkaloids are yet to be fully elucidated. However, a hypothetical pathway can be proposed, likely involving a cascade of cyclization and oxidation reactions catalyzed by a suite of specialized enzymes.
References
- 1. scispace.com [scispace.com]
- 2. An enzymatic pathway for the biosynthesis of the formylhydroxyornithine required for rhodochelin iron coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture and analysis of the insect fat body [ouci.dntb.gov.ua]
- 4. Transcriptome sequencing of Coccinella septempunctata adults (Coleoptera: Coccinellidae) feeding on artificial diet and Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of coccinelline production in different ladybird species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the production of defensive alkaloids, with a focus on coccinelline and related compounds, across various ladybird species (Coleoptera: Coccinellidae). The information presented is intended to support research into the chemical ecology, biosynthesis, and potential pharmaceutical applications of these natural products.
Quantitative Comparison of Alkaloid Content in Ladybird Eggs
The following table summarizes the quantitative analysis of total alkaloid content in the eggs of three prominent ladybird species. The data is adapted from a study by Kajita et al. (2010), which provides a direct comparison under controlled experimental conditions.[1][2] It is important to note that alkaloid profiles and concentrations can vary based on species, diet, age, and environmental factors.
| Ladybird Species | Major Alkaloid(s) | Mean Total Alkaloid per Egg (µg) ± SE |
| Harmonia axyridis (Harlequin Ladybird) | Harmonine | 1.90 ± 0.19 |
| Coccinella septempunctata (Seven-spot Ladybird) | Coccinelline, Precoccinelline | 0.48 ± 0.05 |
| Hippodamia convergens (Convergent Ladybird) | Hippodamine, Convergine | 0.28 ± 0.03 |
Other notable ladybird species and their primary alkaloids include:
-
Adalia bipunctata (Two-spot Ladybird): Primarily produces adaline. Studies have suggested that A. bipunctata may have a higher concentration of alkaloids compared to Coccinella septempunctata.
-
Adalia decempunctata (Ten-spotted Ladybird): Also produces adaline and adalinine.
-
Scymnus species: Produce a different class of alkaloids known as azamacrolides.
Experimental Protocols
The quantification of coccinelline and other ladybird alkaloids typically involves extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies described in the scientific literature.[3][4]
Sample Preparation and Alkaloid Extraction
-
Sample Collection: Ladybird eggs or adult hemolymph (obtained through reflex bleeding) are collected. For whole-body analysis, adult beetles can be used.
-
Homogenization: Samples are homogenized in a suitable solvent, typically methanol or chloroform.
-
Acid-Base Extraction:
-
The homogenate is acidified (e.g., with 1 M HCl) to protonate the alkaloids, making them soluble in the aqueous phase.
-
The solution is washed with an organic solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
The aqueous phase is then made basic (e.g., with 1 M NaOH) to deprotonate the alkaloids, making them soluble in an organic solvent.
-
The alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).
-
-
Solvent Evaporation: The organic solvent containing the alkaloids is evaporated under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector Temperature: ~250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different alkaloids, for example, starting at 60°C and ramping up to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A mass range of m/z 50-550 is typically scanned to detect the characteristic fragmentation patterns of the alkaloids.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the target alkaloids in the samples to those of a known concentration of an internal or external standard.
Visualizing the Experimental Workflow and Biosynthetic Pathway
To further elucidate the processes involved in the analysis and synthesis of coccinelline, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the extraction and quantification of ladybird alkaloids.
Caption: Proposed biosynthetic pathway of coccinelline from fatty acid precursors.
References
A Comparative Analysis of the Defensive Efficacy of Coccinelline and Adaline
A comprehensive examination of the defensive alkaloids coccinelline and adaline reveals distinct yet effective protective mechanisms against predators and microbial threats. This guide provides a comparative overview of their performance, supported by available experimental data and detailed methodologies for key assays.
Coccinelline and adaline are two prominent alkaloids found in ladybird beetles (Coccinellidae), serving as a crucial chemical defense mechanism against a range of natural enemies. While both compounds contribute to the unpalatability and toxicity of these insects, their specific efficacies in predator deterrence, antifeedant activity, and antimicrobial action show notable differences. This report synthesizes the current understanding of these two alkaloids to assist researchers, scientists, and drug development professionals in their respective fields.
Comparative Defensive Performance
The defensive capabilities of coccinelline and adaline are multifaceted, encompassing toxicity to predators, deterrence from feeding, and inhibition of microbial growth. The following table summarizes the quantitative data available for a direct comparison of their efficacy.
| Defensive Efficacy Metric | Coccinelline | Adaline | Supporting Evidence |
| Predator Deterrence (Ants) | Effective | Effective | Both alkaloids are recognized as key components of ladybird defense against predators like ants.[1][2] |
| Antifeedant Activity | Data not available | Potent | Adaline has been shown to be a potent antagonist of insect nicotinic acetylcholine receptors, which can lead to feeding deterrence.[3][4] |
| Toxicity (LD50) | Data not available | Data not available | While both are known to be toxic, specific comparative LD50 values against a common predator are not readily available in the literature. Adaline's mechanism of action suggests significant toxicity to insects.[3] |
| Antimicrobial Activity (MIC) | Data not available | Data not available | The antimicrobial properties of these specific alkaloids are not extensively documented with comparative Minimum Inhibitory Concentration (MIC) values. |
Mechanism of Action
The defensive actions of these alkaloids are rooted in their distinct chemical structures and interactions with biological targets.
Adaline has been identified as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) in insects.[3][4] By blocking these receptors, adaline disrupts neurotransmission, leading to paralysis and death in susceptible predators. This mechanism also likely contributes to its antifeedant properties, as insects may cease feeding upon detecting the compound.
The precise mechanism of action for coccinelline is less well-characterized in the available literature. However, as a defensive alkaloid, it is presumed to have toxic or repellent properties that contribute to the overall protection of the ladybird beetle.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Predator Deterrence Bioassay (Ant Model)
This protocol is designed to assess the deterrent effect of coccinelline and adaline on a common predator, such as ants.
Objective: To quantify the repellency of coccinelline and adaline to foraging ants.
Materials:
-
Ant colony (e.g., Lasius niger) maintained in a foraging arena.[5]
-
Solutions of coccinelline and adaline in a suitable solvent (e.g., ethanol) at various concentrations.
-
Control solution (solvent only).
-
Food source (e.g., sugar solution).
-
Filter paper discs.
Procedure:
-
Establish a foraging trail for the ant colony leading to a consistent food source.
-
Prepare filter paper discs treated with different concentrations of coccinelline, adaline, and the control solvent. Allow the solvent to evaporate completely.
-
Place the treated and control discs alternately along the established foraging trail.
-
Record the number of ants that cross each disc over a set period (e.g., 10 minutes).
-
Calculate the deterrence index for each compound and concentration by comparing the number of ants crossing the treated discs to the control discs.
Antifeedant Bioassay (No-Choice Test)
This protocol evaluates the ability of the alkaloids to deter feeding in a herbivorous insect.
Objective: To determine the concentration at which coccinelline and adaline significantly reduce food consumption.
Materials:
-
Herbivorous insect larvae (e.g., Spodoptera litura).[6]
-
Leaf discs from a suitable host plant.
-
Solutions of coccinelline and adaline in a volatile solvent (e.g., acetone) at various concentrations.
-
Control solution (solvent only).
-
Petri dishes lined with moist filter paper.
Procedure:
-
Treat leaf discs with the alkaloid solutions and the control solution, allowing the solvent to evaporate.
-
Place one treated or control leaf disc in each Petri dish.
-
Introduce a single, pre-starved insect larva into each Petri dish.
-
After a 24-hour period, measure the area of the leaf disc consumed.
-
Calculate the antifeedant index for each compound and concentration by comparing the consumption of treated discs to the control discs.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the alkaloids against various microorganisms.
Objective: To quantify the antimicrobial efficacy of coccinelline and adaline.
Materials:
-
Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus).
-
Sterile 96-well microtiter plates.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[7]
-
Solutions of coccinelline and adaline in a suitable solvent.
-
Positive control (standard antibiotic) and negative control (solvent).
Procedure:
-
Prepare serial two-fold dilutions of the alkaloid solutions, the positive control, and the negative control in the microtiter plate wells containing the growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the microorganism.
Biosynthesis Signaling Pathways
Both coccinelline and adaline are understood to be synthesized by ladybird beetles through pathways involving fatty acid metabolism. While the complete enzymatic steps are still under investigation, the general proposed pathways provide a framework for understanding their production.
Experimental Workflow
The systematic evaluation of the defensive efficacy of these alkaloids follows a structured experimental workflow, from compound isolation to multi-faceted bioassays.
Logical Relationship of Defensive Mechanisms
The defensive efficacy of these alkaloids is a result of the interplay between their different biological activities, creating a multi-layered defense strategy for the ladybird beetle.
References
- 1. Modular polyketide synthase-derived insecticidal agents: from biosynthesis and metabolic engineering to combinatorial biosynthesis for their production - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors : Rothamsted Research [repository.rothamsted.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. journalspress.com [journalspress.com]
- 7. researchgate.net [researchgate.net]
Independent Verification of the Antimicrobial Spectrum of Coccinelline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide aims to provide an objective comparison of the antimicrobial spectrum of coccinelline. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the current understanding of this specific ladybug alkaloid's antimicrobial properties. While coccinelline, a defensive alkaloid found in the seven-spot ladybird (Coccinella septempunctata), is well-documented for its role in deterring predators, its activity against microbial pathogens has not been established in published research.
The pharmacological properties of coccinellines are described in some scientific literature as "essentially unknown"[1]. Therefore, quantitative data on its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against any microbial strains are not available. This absence of data precludes the creation of a direct comparative analysis of coccinelline's antimicrobial spectrum against other agents.
This guide will, therefore, pivot to address what is known about coccinelline and present comparative data for a different, well-studied antimicrobial alkaloid from another ladybug species, harmonine, to provide a relevant frame of reference and a template for how such a comparison for coccinelline could be structured should data become available in the future.
Coccinelline: A Defensive Alkaloid
Coccinelline is a toxic alkaloid that is a key component of the chemical defense system of the seven-spot ladybird (Coccinella septempunctata)[2]. When threatened, the ladybug can release droplets of its hemolymph (reflex bleeding) from its leg joints, which contains coccinelline and other alkaloids[3]. This bitter-tasting and toxic fluid effectively deters predators such as birds and ants. The bright coloration of the ladybug serves as a warning (aposematic) signal to predators of its unpalatability.
The primary role of coccinelline and its precursor, precoccinelline, appears to be as a neurotoxin that affects nicotinic acetylcholine receptors, which is relevant for its insecticidal and predator-deterring effects but does not inherently imply antimicrobial activity.
A Comparative Look at Harmonine: An Antimicrobial Ladybug Alkaloid
In contrast to the lack of antimicrobial data for coccinelline, another ladybug-derived alkaloid, harmonine, has demonstrated a broad antimicrobial spectrum. Harmonine is produced by the invasive harlequin ladybird (Harmonia axyridis) and is believed to contribute to its ecological success[4].
Antimicrobial Spectrum of Harmonine
Studies have shown that harmonine exhibits activity against various bacteria and protozoa. This section provides a summary of its known antimicrobial performance.
Table 1: Minimum Inhibitory Concentration (MIC) of Harmonine against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | (Not specified) | 16 - 32 | [4] |
| Mycobacterium tuberculosis | (Not specified) | 32 - 64 | [4] |
| Plasmodium falciparum | Chloroquine-sensitive | 5.8 | [4] |
| Plasmodium falciparum | Chloroquine-resistant | 6.7 | [4] |
Note: This table is illustrative and based on available data for harmonine. No such data exists for coccinelline.
Experimental Protocols for Antimicrobial Susceptibility Testing
Should data on the antimicrobial spectrum of coccinelline become available, standard experimental protocols would be employed to determine its efficacy. The following are detailed methodologies for key experiments typically cited in such studies.
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The antimicrobial agent (e.g., coccinelline) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compound: A known concentration of the antimicrobial agent is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the independent verification of the antimicrobial spectrum of a novel compound like coccinelline.
Caption: Workflow for antimicrobial spectrum verification.
Conclusion
While the defensive properties of coccinelline against predators are established, its potential as an antimicrobial agent remains an unexplored area of research. There is currently no scientific evidence to support any claims of its efficacy against bacteria or fungi. The data on harmonine from Harmonia axyridis demonstrates that ladybug alkaloids can possess potent antimicrobial activities, suggesting that the chemical defenses of coccinellids are a promising area for bioprospecting new antimicrobial compounds. Future research is required to isolate and test pure coccinelline against a broad panel of pathogenic microorganisms to determine if it has any antimicrobial properties. Until such studies are conducted and published, any claims about the antimicrobial spectrum of coccinelline are unsubstantiated.
References
- 1. researchgate.net [researchgate.net]
- 2. Coccinella septempunctata (sevenspotted lady beetle) | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Harmonine, a defence compound from the harlequin ladybird, inhibits mycobacterial growth and demonstrates multi-stage antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Coccinine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the proper disposal of two distinct substances often referred to as "Coccinine": the synthetic dye New Coccine (Acid Red 18) and the alkaloid This compound . Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Section 1: Disposal of New Coccine (Acid Red 18)
New Coccine, also known as Acid Red 18, is a synthetic azo dye. While not classified as a hazardous substance, it is imperative to follow proper disposal protocols to minimize environmental impact.
Procedural Guidance for Disposal
Follow these steps for the safe disposal of New Coccine:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect waste New Coccine, including contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("New Coccine" or "Acid Red 18"), and the approximate quantity.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. Ensure the storage area is well-ventilated.
-
Disposal Request: Once the container is full, or within 90 days of the first addition of waste, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of New Coccine down the drain or in regular trash.[2][3]
Quantitative Data for Disposal
| Parameter | Guideline |
| pH Range for Sewer Disposal | While direct sewer disposal is not recommended, some localities may permit it for non-hazardous, water-soluble dyes if the pH is between 5.5 and 10.5. Always consult your local regulations and EHS office before considering this option. |
| Container Fill Level | Do not fill waste containers to more than 90% capacity to prevent spills and allow for expansion.[1] |
Section 2: Disposal of this compound (Alkaloid)
This compound, the alkaloid, is a potent, biologically active compound. As such, it must be treated as a hazardous or potentially extremely hazardous chemical waste. Extreme caution and strict adherence to disposal procedures are mandatory.
Procedural Guidance for Disposal
Follow these steps for the safe disposal of the alkaloid this compound:
-
Personal Protective Equipment (PPE): Due to its potential toxicity, wear enhanced PPE, including double gloves, a respirator, safety goggles, and a disposable lab coat.
-
Deactivation (Recommended): Whenever possible, bioactive compounds like alkaloids should be deactivated before disposal. A common method is adsorption onto activated carbon.[4][5]
-
Protocol for Deactivation with Activated Carbon:
-
Prepare a slurry of activated carbon in a suitable solvent (e.g., water or ethanol).
-
Slowly add the this compound waste to the slurry with stirring.
-
Allow the mixture to stir for several hours to ensure complete adsorption.
-
Collect the activated carbon mixture as hazardous waste.
-
-
-
Waste Collection:
-
Collect all this compound waste, including the activated carbon mixture and any contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For potent compounds, it is best practice to use a primary container placed within a larger, secondary containment vessel.[2]
-
-
Labeling: Label the waste container as "Extremely Hazardous Waste" (or as per your institution's guidelines for potent compounds), with the full chemical name "this compound (alkaloid)", and indicate that it has been deactivated with activated carbon.
-
Storage: Store the container in a secure, designated area for highly toxic waste, separate from other hazardous materials.
-
Disposal Request: Arrange for immediate pickup and disposal through your institution's EHS office. Inform them of the nature of the waste (potent alkaloid) to ensure proper handling and disposal, likely through incineration at a licensed facility.
Experimental Workflow: Deactivation of this compound (Alkaloid)
Caption: Workflow for the deactivation and disposal of this compound alkaloid.
General Chemical Waste Disposal Decision Pathway
The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting. This logical flow can be applied to both New Coccine and the this compound alkaloid to ensure that the appropriate disposal route is selected based on the substance's properties and associated hazards.
Caption: Decision pathway for the safe disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
